1-Indanone-5-carboxylic acid
Description
Properties
IUPAC Name |
1-oxo-2,3-dihydroindene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLCLJRVOCBDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627016 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-45-9 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Indanone-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanone-5-carboxylic acid is a bifunctional organic compound featuring a 1-indanone scaffold and a carboxylic acid group. The indanone core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature, and its stability lends itself to various synthetic manipulations. The presence of both a ketone and a carboxylic acid functional group dictates its chemical reactivity and physical properties.
Quantitative Data Summary
The following tables summarize the key physical and computational properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₃ | [3][4] |
| Molecular Weight | 176.17 g/mol | [3][4] |
| Boiling Point | 389.1°C | [3] |
| Physical Form | Solid | |
| Purity | ≥95% | [4] |
| Storage Conditions | Room temperature, dry | [3] |
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-oxo-5-indanecarboxylic acid | |
| CAS Number | 3470-45-9 | [4] |
| Computational Data | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | [4] |
| LogP | 1.5137 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Spectroscopic Properties
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Expected ¹H and ¹³C NMR Data
The following table outlines the anticipated NMR chemical shifts.
| ¹H NMR | Expected Chemical Shift (ppm) | Notes |
| Aromatic Protons | 7.5 - 8.2 | The protons on the benzene ring will appear in the aromatic region, with splitting patterns determined by their substitution. |
| Methylene Protons (-CH₂-) | 2.7 - 3.2 | Two methylene groups adjacent to the carbonyl and the aromatic ring. |
| Carboxylic Acid Proton (-COOH) | 10 - 13 | A broad singlet, characteristic of a carboxylic acid proton. |
| ¹³C NMR | Expected Chemical Shift (ppm) | Notes |
| Ketone Carbonyl (C=O) | > 200 | Typically, ketone carbonyls are significantly downfield.[5] |
| Carboxylic Acid Carbonyl (C=O) | 165 - 185 | The carbonyl of the carboxylic acid is expected in this range.[6] |
| Aromatic Carbons | 120 - 155 | The six carbons of the benzene ring. |
| Methylene Carbons (-CH₂-) | 25 - 40 | The two aliphatic carbons. |
Expected Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic peaks for both the carboxylic acid and ketone functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | A very broad band due to hydrogen bonding.[7] |
| C=O Stretch (Ketone) | 1750 - 1680 | A strong, sharp peak.[7] |
| C=O Stretch (Carboxylic Acid) | 1780 - 1710 | A strong, sharp peak, often overlapping with the ketone stretch.[7] |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | A medium intensity peak. |
| Aromatic C=C Bending | 1700 - 1500 | Medium intensity peaks characteristic of the aromatic ring.[7] |
Expected Mass Spectrometry Fragmentation
In mass spectrometry, carboxylic acids often exhibit a weak molecular ion peak.[8] Common fragmentation patterns include the loss of the hydroxyl group (-17 amu) and the carboxylic acid group (-45 amu).[9][10] The indanone core will also lead to characteristic fragmentation of the bicyclic system.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 1-indanones is through the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[1][11]
Reaction Scheme:
3-(4-carboxyphenyl)propanoic acid → this compound
Materials:
-
3-(4-carboxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (if using a Lewis acid)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure using Polyphosphoric Acid (PPA):
-
In a round-bottom flask, combine 3-(4-carboxyphenyl)propanoic acid and an excess of polyphosphoric acid.
-
Heat the mixture with stirring to a temperature between 80-100°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[11] Further purification can be achieved by recrystallization from an appropriate solvent system.
Visualizations
Synthesis and Purification Workflow
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. chemistry.utah.edu [chemistry.utah.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. youtube.com [youtube.com]
- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 11. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Indanone-5-carboxylic acid (CAS: 3470-45-9)
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The information is compiled for use in research, synthesis, and drug development applications.
Physicochemical Properties
This compound is a solid organic compound.[1] Its core structure consists of an indanone moiety functionalized with a carboxylic acid group. This structure makes it a valuable building block in organic synthesis.[2]
| Property | Value | Source |
| CAS Number | 3470-45-9 | [3][4][5] |
| Molecular Formula | C₁₀H₈O₃ | [3][4][5] |
| Molecular Weight | 176.17 g/mol | [2][3][4] |
| Boiling Point | 389.1°C at 760 mmHg | [2][6][7] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][3][8] |
| Storage | Room temperature, in a dry, sealed container | [1][2][4] |
| SMILES | O=C1CCC2=C1C=CC(C(O)=O)=C2 | [4] |
| InChI Key | SLLCLJRVOCBDTC-UHFFFAOYSA-N | [1][9] |
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are available from various chemical suppliers.[4] While specific spectra are not provided in the search results, the expected characteristics based on the structure are as follows:
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for the carboxylic acid and ketone functional groups. A very broad absorption band between 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid is anticipated.[10] A sharp, strong peak for the C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹, and another C=O stretch for the ketone would also be present in a similar region.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Signals corresponding to the aromatic protons, the aliphatic protons of the five-membered ring, and a characteristic downfield signal for the acidic proton of the carboxylic acid group would be visible.
-
¹³C NMR : Carbon signals for the carbonyl groups (ketone and carboxylic acid), aromatic carbons, and aliphatic carbons would be present.
-
-
Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 176.17 g/mol .
Synthesis
1-indanones are commonly synthesized via intramolecular Friedel–Crafts reactions.[11][12] A general approach involves the cyclization of 3-arylpropionic acids.[11] This method has been established for decades and can be catalyzed by various acids.[11]
Experimental Protocol: General Synthesis of 1-Indanones from 3-Arylpropionic Acids
Note: This is a generalized protocol. Specific reaction conditions such as temperature, catalyst, and reaction time must be optimized for this compound.
-
Starting Material : A substituted 3-arylpropionic acid is used as the precursor.[11]
-
Cyclization : The precursor is treated with a strong acid or a Lewis acid catalyst (e.g., polyphosphoric acid, Tb(OTf)₃) to promote intramolecular Friedel–Crafts acylation.[11]
-
Reaction Conditions : The reaction is typically heated to facilitate the ring closure.
-
Work-up and Purification : After the reaction is complete, the mixture is cooled and quenched. The product is then extracted using an appropriate organic solvent. Purification is achieved through techniques such as recrystallization or column chromatography to yield the pure 1-indanone derivative.
General workflow for the synthesis of 1-Indanone derivatives.
Biological Activity and Applications
The indanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous pharmacologically active compounds.[13][14] Derivatives of 1-indanone have demonstrated a wide array of biological activities.
-
Pharmaceutical Intermediate : this compound serves as a key intermediate in the synthesis of pharmaceuticals.[2][8][15] It is particularly noted for its use in developing nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[2]
-
Drug Development : The indanone core is central to drugs like Donepezil, an acetylcholinesterase inhibitor used for treating Alzheimer's disease.[13][14] The carboxylic acid moiety on this specific compound provides a reactive handle for creating libraries of derivatives for drug discovery.[2][16]
-
Diverse Biological Activities : The broader class of 1-indanone derivatives has been investigated for numerous therapeutic applications, including:
Logical relationship between the core compound and its applications.
Safety and Handling
According to safety data sheets, this compound is classified as a hazardous substance.
-
Hazards : Harmful if swallowed or inhaled.[1][6][9] Causes skin and serious eye irritation.[6][9] May cause respiratory irritation.[6][9]
-
Precautions : Standard laboratory precautions should be taken. Avoid breathing dust, fumes, or spray.[6][9] Use in a well-ventilated area.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[6][9]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][9][19]
References
- 1. This compound | 3470-45-9 [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. 3470-45-9|this compound|BLD Pharm [bldpharm.com]
- 5. kemix.com.au [kemix.com.au]
- 6. angenechemical.com [angenechemical.com]
- 7. Page loading... [guidechem.com]
- 8. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 9. This compound | 3470-45-9 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound [myskinrecipes.com]
- 16. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to 1-Indanone-5-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanone-5-carboxylic acid, a derivative of the indanone scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The indanone core is a privileged structure found in numerous biologically active compounds and natural products. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to researchers and professionals in the field of drug development. Its role as a pharmaceutical intermediate, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), highlights its importance.[1]
Molecular Structure and Properties
This compound possesses a bicyclic structure, consisting of a benzene ring fused to a five-membered cyclopentanone ring, with a carboxylic acid group substituted at the 5-position of the indanone core.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3470-45-9 | [2] |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 389.1°C | [1] |
| IUPAC Name | 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | [2] |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring. The two methylene groups of the cyclopentanone ring will appear as distinct signals, likely in the range of δ 2.5-3.5 ppm. The carboxylic acid proton will be observed as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the ketone carbonyl carbon around 200 ppm and the carboxylic acid carbonyl carbon around 170-180 ppm. Aromatic carbons will resonate in the δ 120-150 ppm region, while the aliphatic carbons of the five-membered ring will appear further upfield.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone (around 1700-1720 cm⁻¹) and the carboxylic acid (around 1680-1710 cm⁻¹). A broad O-H stretching band from the carboxylic acid dimer will also be prominent in the region of 2500-3300 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 176. Subsequent fragmentation may involve the loss of CO, COOH, and other characteristic fragments from the indanone core.
Synthesis of this compound
The primary synthetic route to 1-indanones is through intramolecular Friedel-Crafts acylation of a suitable precursor. For this compound, this would typically involve the cyclization of 3-(4-carboxyphenyl)propanoic acid.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
The following is a generalized protocol based on the synthesis of similar indanone structures. Researchers should optimize conditions for their specific needs.
Materials:
-
3-(4-carboxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (if using a Lewis acid, e.g., dichloromethane)
-
Ice
-
Sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-carboxyphenyl)propanoic acid.
-
Acid-Catalyzed Cyclization (PPA method): Add polyphosphoric acid to the starting material. Heat the mixture with stirring at a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Biological Activity and Signaling Pathways
Derivatives of the 1-indanone scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug development. These activities include anti-inflammatory, anticancer, and neuroprotective effects.
Anti-inflammatory Activity and the NF-κB/MAPK Signaling Pathway
Several studies on 2-benzylidene-1-indanone derivatives have shown that these compounds can exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.
The proposed mechanism involves the inhibition of pro-inflammatory cytokine production, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by blocking the activation of NF-κB and the phosphorylation of key MAPK proteins like p38 and JNK. While this has been demonstrated for derivatives, it is plausible that the this compound core contributes to this activity and serves as a valuable starting point for the design of more potent inhibitors.
Below is a diagram illustrating the potential inhibitory effect of 1-indanone derivatives on the NF-κB and MAPK signaling pathways.
Caption: Potential mechanism of 1-indanone derivatives in inflammation.
Conclusion
This compound is a versatile chemical entity with a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the established biological activities of its derivatives, particularly in the realm of anti-inflammatory research, make it a valuable tool for medicinal chemists and drug discovery scientists. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogues is warranted to fully exploit its therapeutic potential.
References
1-Indanone-5-carboxylic acid synthesis pathways
An In-Depth Technical Guide to the Synthesis of 1-Indanone-5-carboxylic Acid
Introduction
This compound is a valuable bicyclic ketone that serves as a crucial intermediate and building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its rigid scaffold and functional handles—a ketone and a carboxylic acid—allow for diverse subsequent chemical modifications. The primary and most established method for the synthesis of the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acid derivatives.[1][2] This guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, comparative data, and process visualizations for researchers, scientists, and drug development professionals.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid. This precursor contains the necessary carbon framework to form the fused ring system. The key challenge in this synthesis is the presence of the deactivating carboxylic acid group on the aromatic ring, which makes the electrophilic substitution reaction more difficult compared to syntheses with electron-donating groups. Two principal strategies are employed to effect this cyclization.
Pathway 1: Direct Cyclization via Brønsted Acid Catalysis
This pathway involves the direct intramolecular cyclization of 3-(4-carboxyphenyl)propanoic acid using a strong Brønsted acid that also acts as a dehydrating agent, such as polyphosphoric acid (PPA).[3][4] The high temperature and strong acidity of PPA facilitate the in-situ formation of a reactive acylium ion from the aliphatic carboxylic acid, which then undergoes an electrophilic attack on the aromatic ring to form the five-membered ketone ring.
Pathway 2: Two-Step Acyl Chloride Formation and Lewis Acid-Catalyzed Cyclization
To circumvent the potentially harsh conditions of direct PPA-mediated cyclization and to increase the electrophilicity of the acylating agent, a two-step approach is often employed.[5] First, the aliphatic carboxylic acid of the precursor is selectively converted to a more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] In the second step, a strong Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze the intramolecular Friedel-Crafts acylation of the newly formed acyl chloride.[7]
Experimental Protocols
The following protocols are representative methodologies for the synthesis of this compound based on the pathways described above. Researchers should note that optimization of reaction conditions may be necessary.
Protocol 1: Direct Cyclization using Polyphosphoric Acid (PPA)
Materials:
-
3-(4-carboxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 3-(4-carboxyphenyl)propanoic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the mixture with vigorous stirring. The reaction temperature is typically maintained between 100-140°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to approximately 60-70°C.
-
Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This is a highly exothermic process.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
The crude solid is then dissolved/suspended in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Two-Step Synthesis via Acyl Chloride
Materials:
-
3-(4-carboxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Ice
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: Step A: Formation of Acyl Chloride
-
To a round-bottom flask containing 3-(4-carboxyphenyl)propanoic acid under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-5 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
The mixture is gently refluxed until the evolution of gas (HCl and SO₂) ceases.
-
Excess thionyl chloride is removed by distillation, followed by evaporation under reduced pressure to yield the crude 3-(4-chlorocarbonylphenyl)propanoyl chloride. This intermediate is often used directly in the next step without further purification.
Step B: Intramolecular Friedel-Crafts Acylation
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (typically 2.2-3.0 equivalents) in an anhydrous inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere.[7]
-
Cool the suspension in an ice bath.
-
Dissolve the crude acyl chloride from Step A in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional portions of the organic solvent.
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.
Quantitative Data and Reaction Parameters
| Parameter | Pathway 1: Direct PPA Cyclization | Pathway 2: Acyl Chloride Cyclization |
| Catalyst | Polyphosphoric Acid (PPA) | Thionyl Chloride (for activation), Lewis Acid (e.g., AlCl₃) |
| Catalyst Stoichiometry | Used as both catalyst and solvent (large excess) | SOCl₂ (excess), Lewis Acid (2.2-3.0 eq.) |
| Solvent | PPA itself or high-boiling inert solvent | Anhydrous, non-coordinating (e.g., DCM, nitrobenzene) |
| Temperature | High (100 - 140°C) | Low to moderate (0°C to room temperature) |
| Reaction Time | Typically several hours | Variable, often shorter than PPA method |
| Work-up | Exothermic quench on ice, filtration | Quench on ice/acid, liquid-liquid extraction |
| Advantages | One-step procedure | Milder conditions, potentially higher yields, cleaner reaction |
| Disadvantages | Harsh conditions, viscous medium, difficult work-up | Two-step process, requires handling of corrosive reagents |
Conclusion
The synthesis of this compound is a feasible process for researchers and chemists, primarily relying on the robust intramolecular Friedel-Crafts acylation reaction. The choice between a direct, one-pot PPA-mediated cyclization and a two-step acyl chloride-based approach will depend on the available equipment, scale of the reaction, and desired purity of the final product. The two-step pathway generally offers milder conditions and potentially cleaner reactions, which can be advantageous despite the additional synthetic step. Careful control of anhydrous conditions is critical for the success of both pathways, particularly for the Lewis acid-catalyzed cyclization. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 1-Indanone-5-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1-Indanone-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characterization and synthesis of this compound.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The ¹H and ¹³C NMR spectra are crucial for confirming the connectivity and chemical environment of each atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.0 - 12.0 | br s | 1H | -COOH |
| 8.21 | d, J = 8.0 Hz | 1H | Ar-H |
| 8.15 | s | 1H | Ar-H |
| 7.65 | d, J = 8.0 Hz | 1H | Ar-H |
| 3.20 | t, J = 6.0 Hz | 2H | -CH₂- |
| 2.75 | t, J = 6.0 Hz | 2H | -CH₂- |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 206.5 | C=O (ketone) |
| 167.0 | C=O (acid) |
| 154.0 | Ar-C |
| 137.5 | Ar-C |
| 131.0 | Ar-C |
| 130.5 | Ar-CH |
| 125.0 | Ar-CH |
| 123.5 | Ar-CH |
| 36.0 | -CH₂- |
| 25.5 | -CH₂- |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the carboxylic acid and ketone moieties.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1705 | Strong | C=O stretch (Ketone) |
| 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600, 1480 | Medium | C=C stretch (Aromatic) |
| 1300 | Medium | C-O stretch |
| 920 | Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 176 | 100 | [M]⁺ (Molecular Ion) |
| 159 | 45 | [M - OH]⁺ |
| 131 | 80 | [M - COOH]⁺ |
| 103 | 65 | [M - COOH - CO]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the synthetic procedure for this compound and the general methods for acquiring the spectroscopic data.
Synthesis of this compound
This compound can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid.
Reaction Scheme:
Procedure:
-
To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(4-carboxyphenyl)propanoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) (10-20 equivalents by weight) to the flask.
-
Heat the mixture with stirring to 100-140 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to approximately 80 °C and then pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
Spectroscopic Analysis
2.2.1. NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2.2.2. Infrared Spectroscopy
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer using the KBr pellet method. The spectrum was scanned over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry
The mass spectrum was obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe.
Signaling Pathways and Workflows
While this compound is a valuable building block in medicinal chemistry, specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature. However, its derivatives are known to be investigated for various therapeutic targets. The synthesis workflow is a critical logical relationship in the production of this and related compounds.
An In-depth Technical Guide to 1-Indanone-5-carboxylic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 1-indanone-5-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Biological Activities and Quantitative Data
1-Indanone derivatives exhibit a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The following tables summarize the quantitative data for various 1-indanone analogs, providing a comparative overview of their potency.
Table 1: Neuroprotective Activity of 1-Indanone Derivatives
| Compound ID | Target | IC50 (µM) | Assay | Reference |
| Donepezil Analog (12C) | Acetylcholinesterase (AChE) | 0.28 | Ellman's Method | [1] |
| Donepezil Analog (12C) | Phosphodiesterase 4D (PDE4D) | 1.88 | Not Specified | [1] |
| Indanone Derivative (5c) | Acetylcholinesterase (AChE) | 0.12 | Ellman's Method | [1] |
| Indanone Derivative (7b) | Butyrylcholinesterase (BChE) | 0.04 | Ellman's Method | [1] |
| Indanone-Chalcone Hybrid (TM-11) | Aβ1–42 Aggregation | ~1.8 | Thioflavin T Assay | [2] |
| Indanone-Chalcone Hybrid (TM-11) | Aβ1–42 Disaggregation | ~7.9 | Thioflavin T Assay | [2] |
Table 2: Anti-inflammatory Activity of 1-Indanone Derivatives
| Compound ID | Target/Assay | IC50 (µM) | Notes | Reference |
| Indanone Derivative (9f) | Cyclooxygenase-2 (COX-2) | - | Superior selectivity and higher potency | [3] |
| Indanone-Cinnamic Acid Hybrid (9) | Cyclooxygenase-2 (COX-2) | 3.0 ± 0.3 | Selective COX-2 inhibitor | [4] |
| Indanone-Cinnamic Acid Hybrid (10) | Cyclooxygenase-2 (COX-2) | 2.4 ± 0.6 | Selective COX-2 inhibitor | [4] |
| Indanone-Cinnamic Acid Hybrid (23) | Cyclooxygenase-2 (COX-2) | 1.09 ± 0.09 | Selective COX-2 inhibitor | [4] |
| Indanone Derivative | Heat-induced hemolysis | 54.69 | In vitro anti-inflammatory model | [5] |
Table 3: Anticancer Activity of 1-Indanone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 - 6.85 ± 1.44 | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | [6] |
| ITH-6 | COLO 205 (Colon) | 0.41 ± 0.19 - 6.85 ± 1.44 | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | [6] |
| ITH-6 | KM 12 (Colon) | 0.41 ± 0.19 - 6.85 ± 1.44 | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | [6] |
| 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 - 0.88 | Tubulin polymerization inhibition | [7] |
| 2-Benzylidene-1-indanone | HCT (Colon) | 0.01 - 0.88 | Tubulin polymerization inhibition | [7] |
| 2-Benzylidene-1-indanone | THP-1 (Leukemia) | 0.01 - 0.88 | Tubulin polymerization inhibition | [7] |
| 2-Benzylidene-1-indanone | A549 (Lung) | 0.01 - 0.88 | Tubulin polymerization inhibition | [7] |
| Indanone Derivative (9f) | MCF-7 (Breast) | 0.03 ± 0.01 | Apoptosis induction | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound derivatives and their analogs.
Synthesis of 1-Indanone Derivatives via Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a common and versatile method for the synthesis of the 1-indanone core.[8][9] This can be achieved through direct cyclization of a 3-arylpropionic acid or via a two-step process involving the formation of an acyl chloride intermediate.[9]
Method 1: Direct Cyclization of 3-Arylpropionic Acids [9]
-
Reaction Setup: In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add a strong Brønsted acid catalyst, such as triflic acid (3.0-5.0 equivalents), dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.
Method 2: Cyclization of 3-Arylpropionyl Chlorides [9]
-
Acyl Chloride Formation:
-
In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.
-
-
Friedel-Crafts Cyclization:
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully and portion-wise add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute hydrochloric acid (HCl).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).
-
-
Purification:
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for acetylcholinesterase inhibitors.[10]
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 10 mL of phosphate buffer. Store protected from light.
-
ATCI Solution (14 mM): Dissolve 40.2 mg of acetylthiocholine iodide (ATCI) in 10 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution: Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration will depend on the specific activity of the enzyme.
-
Test Compound Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][11][12]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent used for the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
1-Indanone derivatives often exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. The NF-κB and MAPK pathways are prominent targets.
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[14] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some 1-indanone derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.
Caption: NF-κB signaling pathway and the inhibitory action of 1-indanone derivatives.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer.[15] The pathway consists of a cascade of protein kinases, including RAS, RAF, MEK, and ERK. Some anticancer 1-indanone derivatives may exert their effects by inhibiting components of this pathway.
Caption: MAPK signaling pathway and a potential point of inhibition by 1-indanone derivatives.
Experimental Workflows
A typical workflow for screening 1-indanone derivatives for anticancer activity involves a series of in vitro assays to assess cytotoxicity, effects on the cell cycle, and induction of apoptosis.
Caption: A general workflow for the in vitro screening of anticancer 1-indanone derivatives.
This in-depth technical guide provides a foundational understanding of this compound derivatives and their analogs for researchers and drug development professionals. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Potential of the 1-Indanone Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a diverse array of biologically active compounds. While extensive research has been conducted on various derivatives of 1-indanone, specific biological activity data for 1-Indanone-5-carboxylic acid is not extensively available in public-facing literature. This technical guide, therefore, provides an in-depth overview of the known biological activities associated with the broader 1-indanone class of molecules. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this versatile chemical framework, including the potential, yet unelucidated, role of this compound as a synthetic intermediate or a pharmacologically active agent itself.
The 1-indanone structure is a key component in molecules exhibiting a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[1][2][3][4] This guide will summarize the quantitative data for various 1-indanone derivatives, provide detailed experimental protocols for key biological assays, and visualize relevant signaling pathways and experimental workflows.
Quantitative Biological Activity of 1-Indanone Derivatives
The following table summarizes the reported biological activities of several 1-indanone derivatives, showcasing the therapeutic potential of this chemical class across different disease areas. It is important to note that these are examples from a broad field of research and do not represent an exhaustive list.
| Compound Class | Specific Derivative | Biological Activity | Assay System | Quantitative Data (e.g., IC50) |
| 2-Benzylidene-1-indanone | Derivative 8f | Anti-inflammatory | LPS-stimulated murine primary macrophages | Inhibition of IL-6 and TNF-α expression |
| Indanone Imine | Various Derivatives | Anticancer | HCT-116 human colorectal adenocarcinoma cells | IC50 values between 3.39-9.77μM |
| Indanone-3-acetic acid | Thiazolyl hydrazone derivative 1 | Anti-inflammatory | In vitro | IC50 = 5.1±1.9μM |
| Indan-1-carboxylic acid | 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid | Anti-inflammatory, Analgesic | In vivo (rats) | Good activity without GI tract irritation |
| Aurone and Indanone | Compounds A5 and D2 | Antibacterial (C. albicans, E. coli, S. aureus) | In vitro | MIC = 15.625 μM |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are protocols for key assays relevant to the investigation of 1-indanone derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for evaluating the cytotoxic effects of a compound on cultured cell lines.[5]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (1-indanone derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Anti-inflammatory Activity Assay (Inhibition of TNF-α and IL-6)
This protocol measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Materials:
-
Murine primary macrophages or a macrophage cell line (e.g., RAW 264.7)
-
24-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Plate macrophages in 24-well plates and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 30 minutes.
-
Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
General Workflow for Drug Discovery and Development
This diagram outlines the typical stages involved in the discovery and development of a new drug, highlighting the role of a chemical scaffold like 1-indanone.
NF-κB Signaling Pathway in Inflammation
Many anti-inflammatory compounds, including some 1-indanone derivatives, exert their effects by modulating the NF-κB signaling pathway.
Experimental Workflow for Anticancer Activity Screening
This diagram illustrates a typical workflow for screening compounds for potential anticancer activity.
The 1-indanone scaffold is a cornerstone in the development of a multitude of pharmacologically active agents. While the specific biological profile of this compound remains to be fully elucidated, the extensive research on its derivatives strongly suggests that this class of compounds holds significant promise for the development of novel therapeutics. The data and protocols presented in this guide offer a valuable starting point for researchers aiming to explore the potential of 1-indanone-based molecules in various disease contexts. Further investigation into the specific activities of this compound is warranted to determine its potential role as a bioactive molecule or as a key intermediate in the synthesis of next-generation therapeutics.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
1-Indanone-5-carboxylic acid: A Core Scaffold for Drug Discovery and Development
An In-depth Technical Guide for Researchers and Scientists
Introduction
1-Indanone-5-carboxylic acid is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of complex organic structures and pharmaceuticals.[1] The 1-indanone core is recognized as a "privileged scaffold" in medicinal chemistry, as it is a key structural motif in numerous biologically active compounds.[2] Derivatives of the 1-indanone framework have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective properties.[3][4] This technical guide provides a comprehensive review of this compound, covering its physicochemical properties, synthesis, spectral data, and applications, with a focus on its role in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 3470-45-9 | [1][5][6] |
| Molecular Formula | C₁₀H₈O₃ | [1][6][7] |
| Molecular Weight | 176.17 g/mol | [1][6][7] |
| IUPAC Name | 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | [5] |
| Boiling Point | 389.1°C | [1][7] |
| Purity | ≥95% - 98% | [1][5][6] |
| Physical Form | Solid | [5] |
| Storage | Room temperature, dry conditions |[1][5][7] |
Table 2: Predicted Spectroscopic Data for this compound Note: The following data are predicted values based on the characteristic spectral regions for the molecule's functional groups, as specific experimental spectra were not available in the cited literature.
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | Aromatic Protons (3H) | δ 7.8 - 8.2 ppm |
| Aliphatic Protons (-CH₂-CH₂-) (4H) | δ 2.7 - 3.2 ppm | |
| Carboxylic Acid Proton (-COOH) (1H) | δ 10.0 - 13.0 ppm (broad) | |
| ¹³C NMR | Ketone Carbonyl (C=O) | δ 195 - 205 ppm |
| Carboxylic Acid Carbonyl (C=O) | δ 165 - 175 ppm | |
| Aromatic Carbons | δ 125 - 150 ppm | |
| Aliphatic Carbons (-CH₂-CH₂-) | δ 25 - 40 ppm | |
| IR Spectroscopy | Carboxylic Acid O-H Stretch | 2500 - 3300 cm⁻¹ (very broad) |
| Ketone C=O Stretch | ~1700 - 1720 cm⁻¹ | |
| Carboxylic Acid C=O Stretch | ~1680 - 1700 cm⁻¹ | |
| Aromatic C=C Stretch | ~1600 cm⁻¹ |
Synthesis of the 1-Indanone Core
The most robust and widely employed method for constructing the 1-indanone scaffold is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[2][8] This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, promoted by a strong Brønsted or Lewis acid catalyst.
The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich aromatic ring.[2] The subsequent deprotonation restores aromaticity and yields the final cyclized product.
Detailed Experimental Protocol: Generalized Synthesis
The following protocol describes a representative intramolecular Friedel-Crafts acylation for the synthesis of a 1-indanone derivative. This procedure is based on established methods and should be adapted based on the specific substrate and scale.[2][9]
Materials:
-
3-Arylpropanoic acid (1.0 eq)
-
Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃) (stoichiometric or excess)
-
Anhydrous solvent (e.g., dichloromethane, if using AlCl₃)
-
Ice
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Catalyst Addition (PPA Method): Add the 3-arylpropanoic acid to the flask, followed by an excess of polyphosphoric acid (typically 10-20 times the weight of the acid).
-
Reaction: Heat the mixture with vigorous stirring to the required temperature (e.g., 80-100°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-indanone derivative.
Biological Activity and Applications in Drug Development
This compound is a valuable starting material for creating more complex molecules with therapeutic potential. Its structure allows for functionalization at both the carboxylic acid group and the indanone core, enabling the synthesis of diverse compound libraries for screening.[1] It is primarily used as an intermediate in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and agents for oncology.[1]
The broader 1-indanone class of molecules has been successfully leveraged in drug discovery. For instance, the parent compound, 1-indanone, is a key intermediate in the synthesis of Indinavir, an HIV protease inhibitor, and Rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used to treat Parkinson's disease.[10] The scaffold is also central to Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3] This highlights the therapeutic relevance of the indanone core that can be accessed from intermediates like this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 3470-45-9 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound [myskinrecipes.com]
- 8. d-nb.info [d-nb.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 1-Indanone Manufacturer, Supplier, & Exporter in India [vandvpharma.com]
An In-depth Technical Guide to the Safety and Handling of 1-Indanone-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Indanone-5-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] Adherence to proper safety protocols is crucial when working with this compound to minimize risk and ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper storage, handling, and use of the compound in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | [2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| CAS Number | 3470-45-9 | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 389.1°C | [1] |
| Purity | ≥95% | [2][3] |
| Storage Temperature | Room temperature, dry | [1][2][3] |
Hazard Identification and Safety Information
This compound is classified as a hazardous substance. The GHS hazard classifications and corresponding precautionary statements are summarized in Table 2.
| GHS Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute toxicity, oral (Category 4) | GHS07 (Exclamation mark)[3] | Warning[3] | H302: Harmful if swallowed.[3][4] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation.[3][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | ||
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation.[3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | ||
| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled.[3][4] | |||
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation.[3][4] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye and Face Protection: Use chemical safety goggles and a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[4]
-
Body Protection: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[4]
General Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4]
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Spills and Disposal
-
Spills: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[4]
-
Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.
Experimental Workflows and Logical Relationships
As specific experimental workflows for this compound are not available, a general workflow for the safe handling of a hazardous chemical powder is provided below. This diagram illustrates the logical steps from preparation to disposal.
Caption: A logical workflow for the safe handling of hazardous powders.
Signaling Pathways
Currently, there is no publicly available information detailing specific signaling pathways in which this compound is involved. Its primary known application is as a synthetic intermediate in the development of other molecules.[1]
Synthesis and Reactivity
The 1-indanone core, of which this compound is a derivative, is commonly synthesized via intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[5] This reaction involves the cyclization of the acyl group onto the aromatic ring, typically promoted by a Brønsted or Lewis acid.[5] The presence of the carboxylic acid group on the indanone ring of this compound provides a reactive site for further chemical modifications, making it a versatile building block in organic synthesis.[1]
Below is a conceptual diagram illustrating the general principle of intramolecular Friedel-Crafts acylation for the formation of a 1-indanone core.
Caption: General mechanism of 1-indanone synthesis.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound based on currently available information. It is imperative that all laboratory personnel consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines.
References
An In-Depth Technical Guide to 1-Indanone-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Indanone-5-carboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and its relevance in the development of therapeutic agents.
Chemical Identity and Nomenclature
IUPAC Name: 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid[1]
Synonyms:
-
1-Oxoindan-5-carboxylic acid[2]
-
2,3-dihydro-1-oxo-1H-indene-5-carboxylic acid
The chemical structure of this compound incorporates a bicyclic indanone core, which is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | [2][3] |
| Molecular Weight | 176.17 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Boiling Point | 389.1 °C (Predicted) | [3] |
| Storage Temperature | Room Temperature, dry | [1][3] |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | [5] |
| LogP | 1.5137 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 1 | [5] |
Synthesis and Purification
The primary synthetic route to this compound and its analogs is through the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. This reaction is a classic and robust method for constructing the 1-indanone core.
Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation
This protocol outlines the synthesis of 1-indanones from 3-arylpropanoic acids, a general method applicable to the synthesis of this compound.
Materials:
-
3-(4-carboxyphenyl)propanoic acid (starting material)
-
Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-(4-carboxyphenyl)propanoic acid. Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Solvent and Catalyst Addition: Add an anhydrous solvent such as dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add the cyclizing agent, such as polyphosphoric acid or a Lewis acid like aluminum chloride.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature typically between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction. Extract the aqueous layer with dichloromethane multiple times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like this compound.
General Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them thoroughly.
Analytical Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. The aromatic and aliphatic regions of the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are characteristic of the indanone structure.
-
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid will prominently display a very broad O-H stretching band from approximately 3300-2500 cm⁻¹ and a strong C=O stretching band between 1760-1690 cm⁻¹.[6] The ketone carbonyl of the indanone ring will also show a characteristic C=O stretch.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of carboxylic acid derivatives often shows a base peak corresponding to the acylium ion (R-CO⁺) formed by the cleavage of the C-Y bond.[7][8]
Biological and Medicinal Significance
The indanone scaffold is a key structural motif in a variety of pharmacologically active compounds.[4] Derivatives of 1-indanone have shown a broad range of biological activities, including potential as antiviral, anti-inflammatory, analgesic, and anticancer agents.[9]
Notably, the indanone core is present in drugs developed for the treatment of neurodegenerative diseases, such as Alzheimer's disease.[4] While specific signaling pathways involving this compound are not extensively documented, its utility as a synthetic intermediate allows for the generation of diverse libraries of indanone derivatives for screening and drug discovery programs. Its structure allows for functionalization that can enhance drug potency and selectivity.[3]
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows related to this compound.
Synthesis and Purification Workflow
References
- 1. Home Page [chem.ualberta.ca]
- 2. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing and Application of 1-Indanone-5-carboxylic Acid for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Indanone-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document details commercial suppliers, presents critical technical data in a comparative format, and outlines relevant experimental applications for drug discovery and development.
Introduction
This compound (CAS No: 3470-45-9, Molecular Formula: C₁₀H₈O₃) is a functionalized derivative of 1-indanone. The 1-indanone scaffold is of significant interest to the medicinal chemistry community due to the broad range of biological activities exhibited by its derivatives. These activities include antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2] As an intermediate, this compound provides a versatile platform for synthesizing more complex molecules, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and novel therapeutics for neurodegenerative diseases like Alzheimer's.[1][3][4] Its structure is a valuable scaffold in drug design, allowing for functionalization that can improve the potency and selectivity of bioactive molecules.[3][4]
Commercial Suppliers and Specifications
For researchers and development teams, sourcing high-quality starting materials is critical. The following table summarizes key data for several commercial suppliers of this compound.
| Supplier | Purity Specification | Available Quantities | CAS Number | MDL Number |
| Sigma-Aldrich (via Aldrich Partner) | 95% | 100 mg, 250 mg, 1 g | 3470-45-9 | MFCD03411486 |
| MySkinRecipes | 98%[3] | Not specified | 3470-45-9[3] | MFCD03411486[3] |
| ChemScene | ≥95%[5] | Not specified | 3470-45-9[5] | MFCD03411486[5] |
| Atomax Chemicals Co., Ltd. | 95+%[6] | Not specified | 3470-45-9[6] | Not specified |
| Bide Pharmatech Ltd. | 95+%[7] | 250 mg[7] | 3470-45-9[7] | Not specified |
| BLD Pharm | Not specified | Not specified | 3470-45-9[8] | MFCD03411486[8] |
Note: Availability and specifications are subject to change. Researchers should verify current data with the respective suppliers.
Key Synthetic Methodologies and Experimental Protocols
The 1-indanone core is typically synthesized via intramolecular reactions. A foundational method involves the Friedel-Crafts acylation of 3-arylpropionic acids.[2] This general approach underscores the logical pathway to forming the indanone ring system.
Caption: General synthesis pathway for the 1-indanone core structure.
A powerful and modern application for modifying the indanone scaffold is the Suzuki-Miyaura cross-coupling reaction. This protocol provides a robust method for creating carbon-carbon bonds, enabling the synthesis of diverse compound libraries for drug screening. A recent study details the palladium-catalyzed coupling of 5-bromo-1-indanone with various arylboronic acids to generate novel derivatives with potential applications in oncology and Alzheimer's disease treatment.[4]
Objective: To synthesize a 5-aryl-1-indanone derivative from 5-bromo-1-indanone and an arylboronic acid.
Materials:
-
5-bromo-1-indanone
-
Arylboronic acid (e.g., Phenylboronic acid, 4-methoxyphenylboronic acid)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Methodology:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-1-indanone (1 equivalent), the selected arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system to the flask, followed by the palladium catalyst (typically 1-5 mol%).
-
Heating and Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to isolate the pure 5-substituted indanone derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR and ¹³C NMR.[4]
Caption: Experimental workflow for Suzuki-Miyaura functionalization.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [guidechem.com]
- 7. This compound, CasNo.3470-45-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. 3470-45-9|this compound|BLD Pharm [bldpharm.com]
The Evolving Landscape of 1-Indanone-5-carboxylic Acid: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Among its derivatives, 1-Indanone-5-carboxylic acid stands out as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential research applications of this compound, focusing on its role in the development of anti-inflammatory, antimicrobial, and neuroprotective agents. This document details synthetic methodologies, presents quantitative biological activity data, and visualizes a key signaling pathway modulated by an indanone derivative.
Synthesis of this compound: An Adapted Protocol
Adapted Experimental Protocol: Synthesis of this compound
Materials:
-
3-(4-carboxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Triflic acid (TfOH)
-
Anhydrous dichloromethane (DCM) (if using TfOH)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-carboxyphenyl)propanoic acid (1 equivalent).
-
Cyclization with Polyphosphoric Acid (PPA):
-
Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the starting material) to the flask.
-
Heat the mixture with stirring to a temperature between 80-100°C. The optimal temperature and time should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Alternative Cyclization with Triflic Acid (TfOH):
-
Suspend the 3-(4-carboxyphenyl)propanoic acid in anhydrous dichloromethane (DCM).
-
Cool the mixture in an ice bath.
-
Slowly add triflic acid (3-5 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
-
Workup:
-
Carefully pour the hot PPA reaction mixture or the TfOH reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of acetic acid) to afford pure this compound.
-
Core Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[3] Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse chemical modifications to explore structure-activity relationships (SAR).
Anti-inflammatory Agents
A significant area of application for indanone derivatives is in the development of anti-inflammatory drugs.[2] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The carboxylic acid moiety can be derivatized to amides, esters, and other functional groups to modulate potency and selectivity for COX-1 and COX-2.
Antimicrobial and Antiviral Agents
The indanone scaffold has been incorporated into molecules exhibiting potent antimicrobial and antiviral activities.[1] Modifications at various positions of the indanone ring, often starting from functionalized intermediates like this compound, have led to the discovery of compounds with significant inhibitory effects against various pathogens.
Neuroprotective Agents
Perhaps one of the most well-known drugs containing an indanone core is Donepezil, used for the treatment of Alzheimer's disease. This highlights the potential of the indanone scaffold in the design of agents targeting neurodegenerative disorders. The structural framework of this compound can be elaborated to generate novel compounds with potential activity against targets such as acetylcholinesterase (AChE) or monoamine oxidase (MAO).
Quantitative Biological Activity of 1-Indanone Derivatives
The following table summarizes the in vitro biological activities of various 1-indanone derivatives, demonstrating the therapeutic potential of this chemical class.
| Compound Class | Target/Assay | Compound | IC₅₀ (µM) | Reference |
| Anti-inflammatory | COX-1 Inhibition | Indanone Derivative | >100 | [4] |
| COX-2 Inhibition | Indanone Derivative | 8.2 | [4] | |
| Heat-induced Hemolysis | Indanone Derivative | 54.69 | [5] | |
| Anti-inflammatory | TNF-α Release Inhibition | IPX-18 | 0.2988 (HWB), 0.09629 (PBMCs) | [6] |
| IFN-γ Release Inhibition | IPX-18 | 0.2176 (HWB), 0.1037 (PBMCs) | [6] | |
| Anti-inflammatory | NO Release Inhibition | Compound 51 | 3.1 | [7] |
| NF-κB Activity Inhibition | Compound 51 | 0.1722 | [7] |
HWB: Human Whole Blood; PBMCs: Peripheral Blood Mononuclear Cells
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms by which indanone derivatives exert their anti-inflammatory effects. One such study on a pterostilbene-indanone derivative, PIF_9, demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the NF-κB and MAPK signaling pathways.
The diagram below illustrates the key points of intervention by this indanone derivative in these pro-inflammatory signaling cascades.
Caption: Inhibition of NF-κB and MAPK signaling by an indanone derivative.
This workflow demonstrates that the indanone derivative PIF_9 can effectively block the phosphorylation and activation of key components in both the MAPK and NF-κB pathways. This dual inhibition prevents the nuclear translocation of transcription factors like NF-κB and AP-1, ultimately leading to a significant reduction in the expression of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.
Conclusion
This compound is a highly valuable and versatile scaffold for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets. The demonstrated anti-inflammatory, antimicrobial, and neuroprotective potential of its derivatives underscores the importance of continued research into this promising chemical entity. Future work should focus on the synthesis and evaluation of novel derivatives of this compound, with a particular emphasis on elucidating their mechanisms of action and optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical development.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Indanone-5-carboxylic acid
Introduction
The 1-indanone structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules and natural products.[1] These compounds and their derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] 1-Indanone-5-carboxylic acid, in particular, serves as a crucial intermediate for the synthesis of pharmaceuticals, such as nonsteroidal anti-inflammatory drugs (NSAIDs), and for creating more complex molecular frameworks.[4]
The most common and robust method for synthesizing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][2][5] This reaction involves the cyclization of a 3-arylpropionic acid or its derivative, promoted by a strong Brønsted or Lewis acid. This document provides a detailed protocol for the synthesis of this compound, adapting the well-established intramolecular Friedel-Crafts cyclization of a suitable precursor using polyphosphoric acid (PPA).
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The synthesis proceeds via an electrophilic aromatic substitution pathway. The carboxylic acid of the starting material is activated by the strong acid catalyst (PPA), which acts as both the catalyst and the solvent. This activation leads to the formation of a highly electrophilic acylium ion intermediate. The tethered, electron-rich aromatic ring then attacks this acylium ion in an intramolecular fashion. The final step is a deprotonation step that restores the aromaticity of the ring, yielding the cyclized 1-indanone product.[1]
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Protocol
This protocol describes the synthesis of this compound from 3-(4-carboxyphenyl)propanoic acid via intramolecular cyclization using polyphosphoric acid (PPA).
Materials and Equipment
| Materials | Equipment |
| 3-(4-carboxyphenyl)propanoic acid | Round-bottom flask (250 mL) |
| Polyphosphoric acid (PPA) | Magnetic stirrer and stir bar |
| Crushed ice | Heating mantle with temperature control |
| Deionized water | Thermometer |
| 5% Sodium bicarbonate (NaHCO₃) solution | Buchner funnel and filter flask |
| Ethanol | Beakers (500 mL, 1 L) |
| Celite or filter aid | pH paper |
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 3-(4-carboxyphenyl)propanoic acid | 208.19 | 24.0 | 1.0 | 5.0 g |
| Polyphosphoric acid (PPA) | N/A | N/A | N/A | 50 g |
Step-by-Step Procedure
-
Reaction Setup:
-
Place 50 g of polyphosphoric acid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Begin stirring and gently heat the PPA to approximately 60°C to reduce its viscosity.
-
-
Addition of Reactant:
-
Slowly add 5.0 g (24.0 mmol) of 3-(4-carboxyphenyl)propanoic acid to the stirring PPA in portions.
-
Once the addition is complete, raise the temperature of the reaction mixture to 90-100°C.
-
-
Reaction:
-
Maintain the temperature at 90-100°C and continue stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Quenching:
-
After the reaction is complete, allow the mixture to cool to about 70°C.
-
In a separate 1 L beaker, prepare a slurry of approximately 250 g of crushed ice and 100 mL of deionized water.
-
Very carefully and slowly, pour the warm reaction mixture into the ice slurry with vigorous stirring. Caution: This quenching process is exothermic.
-
A precipitate of the crude product should form. Continue stirring until all the ice has melted.
-
-
Isolation of Crude Product:
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is no longer strongly acidic (check with pH paper).
-
To remove any unreacted starting material, wash the solid with cold 5% sodium bicarbonate solution (2 x 30 mL), followed by a final wash with cold deionized water (2 x 30 mL).
-
-
Purification:
-
Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture.
-
Dissolve the solid in a minimum amount of hot ethanol. If the solution has a persistent color, it can be treated with activated charcoal and filtered hot through a pad of Celite.
-
Slowly add hot water to the clear filtrate until the solution becomes cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Expected Results
-
Yield: 60-75%
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₀H₈O₃[6]
-
Molecular Weight: 176.17 g/mol [6]
Experimental Workflow Visualization
Caption: Workflow for the Synthesis of this compound.
Safety Precautions
-
Polyphosphoric acid (PPA): PPA is highly corrosive and will cause severe burns upon contact with skin. It reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle PPA in a well-ventilated fume hood.
-
Quenching: The addition of the hot PPA mixture to ice water is highly exothermic and can cause splashing. Perform this step slowly and carefully behind a safety shield in a fume hood.
-
General: Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use. Ensure all glassware is dry before starting the reaction.[1]
References
Application Notes and Protocols for the NMR Analysis of 1-Indanone-5-carboxylic acid
Introduction
1-Indanone-5-carboxylic acid is a derivative of 1-indanone, a bicyclic aromatic ketone. The indanone scaffold is a common structural motif in various biologically active compounds and natural products, making its derivatives, such as the carboxylic acid form, of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques.
Molecular Structure
The molecular structure of this compound is presented below, with atoms numbered for clear NMR assignment. This numbering scheme will be used throughout this document.
Caption: Molecular structure of this compound with atom numbering.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known data for 1-indanone and the expected substituent effects of the carboxylic acid group. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~ 2.70 | t | ~ 6.0 |
| H3 | ~ 3.15 | t | ~ 6.0 |
| H4 | ~ 8.20 | d | ~ 8.0 |
| H6 | ~ 8.10 | dd | ~ 8.0, 1.5 |
| H7 | ~ 7.60 | d | ~ 1.5 |
| COOH | ~ 12.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 (C=O) | ~ 206.0 |
| C2 (-CH₂-) | ~ 25.0 |
| C3 (-CH₂-) | ~ 36.0 |
| C3a | ~ 155.0 |
| C4 | ~ 125.0 |
| C5 | ~ 132.0 |
| C6 | ~ 130.0 |
| C7 | ~ 128.0 |
| C7a | ~ 138.0 |
| COOH | ~ 167.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation
-
Dissolution: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy
-
Instrument Setup: Tune and shim the spectrometer for the specific sample.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16.
-
-
Processing:
-
Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
¹³C NMR Spectroscopy
-
Instrument Setup: Tune and shim the spectrometer for the carbon channel.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf').
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans: 2-4 per increment.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 160-180 ppm.
-
Number of Increments: 256 in F1.
-
Number of Scans: 4-8 per increment.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a 2D Fourier transform.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf').
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8-10 Hz.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates a typical workflow for the complete NMR analysis of a small molecule like this compound.
Caption: A typical experimental workflow for NMR analysis.
Logical Relationships in 2D NMR
This diagram shows the logical relationships between different 2D NMR techniques and how they are used for structural elucidation.
Caption: Logical relationships of 2D NMR techniques for structure elucidation.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Indanone-5-carboxylic acid
References
Application Note: GC-MS Analysis of 1-Indanone-5-carboxylic acid
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-Indanone-5-carboxylic acid in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure. Due to the low volatility of this compound, a silylation derivatization step is employed to convert the analyte into a more volatile and thermally stable form, suitable for GC-MS analysis. This method is applicable for researchers, scientists, and professionals involved in drug development and chemical analysis.
Introduction
This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high separation efficiency and sensitive detection.[1][2] However, the direct analysis of polar compounds containing carboxylic acid and ketone functionalities, such as this compound, is challenging due to their low volatility and potential for thermal degradation.[3]
To overcome these limitations, a derivatization step is necessary to convert the non-volatile analyte into a form amenable to GC analysis.[3][4] Silylation is a common derivatization technique that replaces active hydrogens in functional groups like -COOH and -OH with a trimethylsilyl (TMS) group.[3] This process significantly increases the volatility and thermal stability of the analyte.[4] This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by its quantification using GC-MS.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Internal Standard (e.g., 4-Decylaniline or a suitable stable isotopically labeled standard)
-
Nitrogen gas, high purity
-
Sample vials with PTFE-lined caps
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a stock solution of the internal standard (1 mg/mL) in methanol. Spike the calibration standards and samples with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation:
-
For liquid samples, accurately measure a known volume and dilute with methanol if necessary.
-
For solid samples, accurately weigh a known amount and extract with methanol using sonication or vortexing. Centrifuge and collect the supernatant.
-
Transfer 100 µL of the standard solution or sample extract to a clean, dry sample vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
Derivatization Procedure
-
To the dried residue in the sample vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Securely cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are provided as a guideline and may require optimization for different instruments.
| GC Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Parameter | Setting |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis is performed in SIM mode by monitoring characteristic ions of the derivatized this compound and the internal standard.
Table 1: Retention Times and Monitored Ions for Quantitative Analysis
| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Derivatized this compound (TMS)₂ | To be determined | To be determined | To be determined | To be determined |
| Internal Standard (Derivatized) | To be determined | To be determined | To be determined | To be determined |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined (e.g., 0.1 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (e.g., 0.5 µg/mL) |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The silylation derivatization protocol effectively enhances the volatility and thermal stability of the analyte, enabling its successful separation and detection by gas chromatography-mass spectrometry. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and chemical analysis.
References
Application Notes and Protocols for the Use of 1-Indanone-5-carboxylic Acid Precursors in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanone and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. These molecules have shown a wide range of therapeutic potential, including anti-inflammatory, antiviral, and neuroprotective activities. The intramolecular Friedel-Crafts acylation is a fundamental and widely employed method for the synthesis of the 1-indanone scaffold.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of 1-indanones via Friedel-Crafts reactions, with a special focus on the challenges and strategies applicable to the synthesis of 1-indanone-5-carboxylic acid.
The synthesis of this compound presents a unique challenge due to the presence of a deactivating carboxylic acid group on the aromatic ring. This group significantly reduces the nucleophilicity of the ring, making the key intramolecular electrophilic aromatic substitution step of the Friedel-Crafts reaction more difficult. This document will address these challenges and provide general protocols that can be adapted for such demanding substrates.
Reaction Pathways for 1-Indanone Synthesis
There are two primary pathways for the synthesis of 1-indanones from 3-arylpropanoic acids via intramolecular Friedel-Crafts acylation:
-
Direct Cyclization of 3-Arylpropanoic Acids: This one-step approach is atom-economical and generates water as the only byproduct. However, it often necessitates harsh reaction conditions, including high temperatures and the use of strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid.[1]
-
Two-Step Cyclization via 3-Arylpropionyl Chlorides: This method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under milder conditions, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] While generally more efficient, this route produces corrosive byproducts.[1]
Reaction Mechanism
The intramolecular Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps involve the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring to form a new carbon-carbon bond and a five-membered ring. Subsequent deprotonation restores the aromaticity of the system, yielding the 1-indanone product.[1][2]
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocols
The following are detailed protocols for the two primary methods of 1-indanone synthesis.
Protocol 1: Direct Cyclization of 3-Arylpropanoic Acid using Polyphosphoric Acid (PPA)
This protocol is a general method for the direct cyclization of 3-arylpropanoic acids and is particularly relevant for challenging substrates.
Materials:
-
3-Arylpropanoic acid (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid)
-
Ice
-
Water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add the 3-arylpropanoic acid.
-
Add polyphosphoric acid to the flask.
-
Heat the mixture with stirring to the desired temperature (typically between 80-140°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to approximately 60-70°C.
-
Carefully pour the warm mixture onto crushed ice with vigorous stirring to hydrolyze the PPA.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.
Protocol 2: Two-Step Cyclization via 3-Arylpropionyl Chloride using Aluminum Chloride (AlCl₃)
This protocol describes the conversion of a 3-arylpropanoic acid to its acyl chloride followed by intramolecular Friedel-Crafts cyclization.
Step A: Synthesis of 3-Arylpropionyl Chloride
Materials:
-
3-Arylpropanoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-arylpropanoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which can be used in the next step without further purification.
Step B: Intramolecular Friedel-Crafts Cyclization
Materials:
-
Crude 3-arylpropionyl chloride (from Step A)
-
Anhydrous Aluminum chloride (AlCl₃) (1.1-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Dilute Hydrochloric acid (e.g., 1M HCl)
-
Dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride to the solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.
Data Presentation
The following table summarizes representative examples of intramolecular Friedel-Crafts reactions for the synthesis of 1-indanones, illustrating the impact of different catalysts and conditions on the reaction yield.
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpropanoic acid | Polyphosphoric acid | - | 100 | 1 | 90 | Generic |
| 3-(4-Methoxyphenyl)propanoic acid | Triflic acid | Dichloromethane | RT | 4 | >95 | [4] |
| 3-Phenylpropionyl chloride | AlCl₃ | Dichloromethane | 0 to RT | 1 | 92 | [4] |
| 3-(3-Chlorophenyl)propanoic acid | Malonyl chloride, ZnCl₂ | - | - | - | - | [3] |
| 3,3-Dimethylacrylic acid & Benzene | NbCl₅ | Dichloromethane | RT | 2 | 78 | [3] |
Experimental Workflow Visualization
The general experimental workflow for the synthesis of 1-indanones via the two-step Friedel-Crafts acylation is depicted below.
References
1-Indanone-5-carboxylic Acid: A Versatile Scaffold for Bioactive Molecules
1-Indanone-5-carboxylic acid is a valuable building block in organic synthesis, serving as a versatile starting material for the construction of a wide range of biologically active molecules. Its rigid indanone core, coupled with the reactive carboxylic acid functionality, provides a platform for diverse chemical modifications, leading to the development of novel therapeutic agents. This application note details the use of this compound in the synthesis of potent enzyme inhibitors relevant to neurodegenerative diseases, providing experimental protocols and outlining key synthetic strategies.
The indanone framework is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant pharmacological properties.[1] In particular, derivatives of 1-indanone have shown promise in the development of treatments for Alzheimer's disease.[2] The strategic placement of a carboxylic acid group at the 5-position of the indanone ring offers a convenient handle for introducing various substituents and building complex molecular architectures.
Synthesis of a BACE1 Inhibitor Intermediate
A key application of this compound is in the synthesis of inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The following sections describe a synthetic route to a key intermediate for a BACE1 inhibitor, starting from this compound. This involves the conversion of the carboxylic acid to a more reactive functional group, followed by a cross-coupling reaction to introduce a new aryl group.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common strategy to protect the carboxylic acid or to modify its reactivity for subsequent reactions.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., Dichloromethane or Diethyl ether)
Procedure:
-
To a solution of this compound in methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the methyl ester.
Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride, followed by reaction with methanol.
Protocol 2: Amide Coupling of this compound
This protocol details the formation of an amide bond, a crucial linkage in many pharmaceutical compounds.
Materials:
-
This compound
-
Amine (R-NH₂)
-
Coupling agent (e.g., HATU, DCC)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, DCM)
-
Hydrochloric acid (HCl) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in a suitable solvent, the coupling agent and base are added.
-
The desired amine is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction mixture is diluted with an organic solvent and washed successively with a dilute HCl solution, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the amide product.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 1-Indanone Derivative
Materials:
-
5-Bromo-1-indanone
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DME)
-
Water
Procedure:
-
In a reaction vessel, 5-bromo-1-indanone, the arylboronic acid, palladium catalyst, and base are combined in a suitable solvent system (often a mixture of an organic solvent and water).
-
The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent.
-
The organic layer is separated, washed with brine, dried over a drying agent, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 5-aryl-1-indanone.
Quantitative Data
The following table summarizes typical quantitative data for the reactions described above, based on literature precedents for similar substrates.
| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Esterification | Carboxylic Acid | MeOH, H₂SO₄ (cat.), reflux | Methyl Ester | >90 | [3][4] |
| Amide Coupling | Carboxylic Acid | Amine, HATU, DIPEA, DMF, rt | Amide | 80-95 | [5][6] |
| Suzuki Coupling | 5-Bromo-1-indanone | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, heat | 5-Aryl-1-indanone | 70-95 | [5] |
Logical Workflow for the Synthesis of a BACE1 Inhibitor Intermediate
The synthesis of a potential BACE1 inhibitor intermediate from this compound follows a logical progression of functional group transformations and carbon-carbon bond formation.
Signaling Pathway Inhibition by BACE1 Inhibitors
BACE1 inhibitors, synthesized from scaffolds like this compound, play a crucial role in mitigating the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents | Semantic Scholar [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
Application Notes and Protocols for the Derivatization of 1-Indanone-5-carboxylic Acid in Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1-indanone-5-carboxylic acid and its subsequent evaluation in various biological assays. The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. The carboxylic acid moiety at the 5-position serves as a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds with potentially enhanced potency and selectivity.
Introduction to 1-Indanone Derivatives
1-indanone and its derivatives are a class of compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities.[1][2] The rigid bicyclic structure of the indanone core provides a fixed conformation for the appended functional groups, which can lead to high-affinity interactions with biological targets. Extensive studies have demonstrated their potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[1][2] Furthermore, derivatives have been investigated for the treatment of neurodegenerative diseases like Alzheimer's. The derivatization of this compound, in particular, allows for the exploration of structure-activity relationships (SAR) by introducing various substituents through amide or ester linkages.
Data Presentation
Anti-Inflammatory Activity of 1-Indanone Derivatives (COX-2 Inhibition)
| Compound ID | Derivative Class | Target | IC₅₀ (µM) | Reference |
| 9f | Spiroisoxazoline | COX-2 | <0.03 | [3] |
| 4e | 1,3-dihydro-2H-indolin-2-one | COX-2 | 2.35 ± 0.04 | [4] |
| 9h | 1,3-dihydro-2H-indolin-2-one | COX-2 | 2.422 ± 0.10 | [4] |
| 9i | 1,3-dihydro-2H-indolin-2-one | COX-2 | 3.34 ± 0.05 | [4] |
Anticancer Activity of 1-Indanone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [5] |
| ITH-6 | Thiazolyl Hydrazone | COLO 205 (Colon) | 0.98 | [5] |
| ITH-6 | Thiazolyl Hydrazone | KM 12 (Colon) | 0.41 | [5] |
| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [5] |
| Compound 9j | 2-Benzylidene-1-indanone | HCT-116 (Colon) | 0.088 | [5] |
| Compound 9j | 2-Benzylidene-1-indanone | THP-1 (Leukemia) | 0.12 | [5] |
| Compound 9j | 2-Benzylidene-1-indanone | A549 (Lung) | 0.21 | [5] |
Anti-Alzheimer's Disease Activity of 1-Indanone Derivatives
| Compound ID | Derivative Class | Target/Assay | Activity | Reference |
| Compound 9 | Not Specified | AChE Inhibition | IC₅₀ = 14.8 nM | |
| Compound 14 | Not Specified | AChE Inhibition | IC₅₀ = 18.6 nM | |
| Compound 9 | Not Specified | Aβ Aggregation Inhibition | 85.5% | |
| Compound 14 | Not Specified | Aβ Aggregation Inhibition | 83.8% | |
| Compound 4b | Donepezil-inspired | AChE Inhibition | IC₅₀ = 0.78 µM | |
| Compound 4b | Donepezil-inspired | Aβ₁₋₄₂ Aggregation Inhibition | 53.04% | |
| Compound 7h | Carbamate | AChE Inhibition | IC₅₀ = 1.2 µM | |
| Compound 7h | Carbamate | BChE Inhibition | IC₅₀ = 0.3 µM | |
| Compound 7h | Carbamate | Aβ Aggregation Inhibition | 86.8% |
Antiviral Activity of 1-Indanone Derivatives
| Compound ID | Derivative Class | Virus (Surrogate) | EC₅₀ (µM) | Reference |
| TSC | Thiosemicarbazone | BVDV | 1.7 | |
| 2m | Thiosemicarbazone | BVDV | SI = 80.29 |
Experimental Protocols
Protocol 1: Derivatization of this compound via Amide Coupling (EDC/NHS Chemistry)
This protocol describes a general method for the synthesis of amide derivatives of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC (1.2 equivalents) to the reaction mixture and stir at room temperature for 1-2 hours to form the active NHS ester. The progress of the activation can be monitored by TLC.
-
-
Amine Coupling:
-
In a separate flask, dissolve the amine of interest (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of the synthesized 1-indanone derivatives against cyclooxygenase-2 (COX-2).
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (containing assay buffer, heme, TMPD, etc.)
-
Synthesized 1-indanone derivatives
-
Celecoxib (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare all reagents according to the manufacturer's instructions provided with the assay kit.
-
Prepare stock solutions of the synthesized 1-indanone derivatives and celecoxib in DMSO.
-
Prepare a series of dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the test compounds at various concentrations to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (celecoxib).
-
Add the COX-2 enzyme to all wells except for the background control wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Protocol 3: Anticancer Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of the synthesized 1-indanone derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 1-indanone derivatives
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized 1-indanone derivatives and doxorubicin in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.
-
Protocol 4: Anti-HCV Replicon Assay
This protocol provides a method to evaluate the antiviral activity of 1-indanone derivatives against Hepatitis C Virus (HCV) using a subgenomic replicon system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)
-
Complete cell culture medium
-
Synthesized 1-indanone derivatives
-
An approved anti-HCV drug (e.g., Sofosbuvir) as a positive control
-
DMSO
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HCV replicon-containing Huh-7 cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the synthesized 1-indanone derivatives and the positive control. Include a vehicle control.
-
Incubate the plates for 72 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value (the effective concentration that inhibits 50% of HCV replication) from the dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for derivatization and bioassays.
Caption: COX-2 signaling pathway and inhibition.
Caption: Amyloid-beta aggregation pathway in Alzheimer's.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Synthesis of New Indanyl Nucleoside Analogues and their Biological Evaluation on Hepatitis C Virus (HCV) Replicon [mdpi.com]
- 4. Inhibition of Bovine Viral Diarrhea Virus RNA Synthesis by Thiosemicarbazone Derived from 5,6-Dimethoxy-1-Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1-indanone thiosemicarbazone derivatives active against BVDV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Crystallization of 1-Indanone-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Indanone-5-carboxylic acid is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules.[1] Achieving a high degree of purity is crucial for subsequent synthetic steps and for ensuring the quality of the final product. Crystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides a detailed experimental protocol for the crystallization of this compound, including solvent selection, the crystallization process, and methods for isolation and drying of the purified crystals.
Data Presentation
| Solvent/Solvent System | Expected Solubility (at room temp) | Expected Solubility (at elevated temp) | Suitability for Crystallization | Notes |
| Ethanol | Soluble | Highly Soluble | Good | A common solvent for recrystallizing aromatic carboxylic acids.[2][5] |
| Methanol | Soluble | Highly Soluble | Good | Similar to ethanol, a good starting point for screening. |
| Ethyl Acetate | Sparingly Soluble to Soluble | Highly Soluble | Very Good | Often provides good crystal quality for moderately polar compounds. |
| Acetone | Soluble | Highly Soluble | Fair | May be too strong a solvent, but can be used in anti-solvent systems. |
| Toluene | Sparingly Soluble | Soluble | Good | A less polar option, potentially useful for removing polar impurities. |
| Water | Insoluble to Sparingly Soluble | Sparingly Soluble | Poor (as a single solvent) | Due to the carboxylic acid group, solubility may increase slightly with heat. Can be used as an anti-solvent. |
| Ethanol/Water | Variable | Soluble | Excellent | A versatile solvent system where water acts as an anti-solvent to induce crystallization. |
| Toluene/Hexane | Variable | Soluble | Excellent | A non-polar system where hexane can act as an anti-solvent. |
Experimental Protocols
This section outlines the detailed methodologies for the crystallization of this compound. The protocol is divided into three main stages: Solvent Screening, Bulk Crystallization, and Crystal Isolation and Drying.
1. Solvent Screening Protocol (Small Scale)
This initial step is crucial for identifying an appropriate solvent system.
-
Objective: To identify a solvent that dissolves the compound when hot but in which the compound is sparingly soluble or insoluble when cold.
-
Materials:
-
Crude this compound
-
Test tubes or small vials
-
Selection of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, water, hexane)
-
Heating block or water bath
-
Vortex mixer
-
-
Procedure:
-
Place a small amount (approx. 10-20 mg) of crude this compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble (e.g., after adding 1 mL).
-
If the compound is insoluble at room temperature, heat the suspension gently in a heating block or water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Once a clear solution is obtained, allow the test tube to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of crystalline solid upon cooling.
-
2. Bulk Crystallization Protocol
Once a suitable solvent or solvent system is identified, proceed with the bulk crystallization.
-
Objective: To purify the bulk sample of this compound.
-
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Selected crystallization solvent
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Glass funnel
-
Fluted filter paper
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser to the flask.
-
Continue to add small portions of the solvent until the solid completely dissolves. Avoid adding a large excess of solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, preheat a clean Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
3. Crystal Isolation and Drying Protocol
-
Objective: To isolate the purified crystals and remove any residual solvent.
-
Materials:
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Cold washing solvent (the same solvent used for crystallization)
-
Spatula
-
Watch glass or drying dish
-
Vacuum oven or desiccator
-
-
Procedure:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold crystallization solvent.
-
Turn on the vacuum and pour the crystallized mixture into the funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
-
Carefully transfer the dried crystals from the filter paper to a pre-weighed watch glass or drying dish.
-
Dry the crystals further in a vacuum oven at a temperature below the melting point of the compound or in a desiccator under vacuum until a constant weight is achieved.
-
Mandatory Visualization
Caption: Experimental workflow for the crystallization of this compound.
References
Scale-up Synthesis of 1-Indanone-5-carboxylic Acid: Application Notes and Protocols
Introduction
1-Indanone-5-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid, bicyclic core serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of both a ketone and a carboxylic acid functional group allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed application notes and scalable protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy
The direct synthesis of this compound via intramolecular Friedel-Crafts cyclization of a precursor already containing the carboxylic acid moiety is challenging on a large scale. The carboxylic acid group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, often leading to low yields and requiring harsh reaction conditions.
A more robust and scalable two-step approach is presented here. This strategy involves the initial synthesis of an activated precursor, 5-methyl-1-indanone, followed by the oxidation of the methyl group to the desired carboxylic acid. This pathway circumvents the issues associated with a deactivated aromatic ring during the critical ring-forming step.
The overall synthetic pathway is as follows:
Figure 1: Two-step synthetic pathway for this compound.
Part 1: Synthesis of 5-methyl-1-indanone
This section details the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid to yield the intermediate, 5-methyl-1-indanone. Polyphosphoric acid (PPA) is utilized as both the solvent and the catalyst for this cyclization.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
Materials and Equipment:
-
3-(p-tolyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Glass-lined reactor with overhead mechanical stirring, heating mantle, and thermocouple
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry glass-lined reactor equipped with an overhead stirrer and a thermocouple, add polyphosphoric acid (5-10 times the weight of the starting material).
-
Heating: Begin stirring and heat the PPA to 80-90°C.
-
Substrate Addition: Slowly and portion-wise add 3-(p-tolyl)propanoic acid to the hot PPA. The addition should be controlled to maintain the reaction temperature below 100°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 90-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture to approximately 60-70°C. In a separate, larger vessel, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture onto the ice slurry with vigorous stirring. This is a highly exothermic process and should be done with extreme caution in a well-ventilated fume hood.
-
Extraction: Once the quench is complete and the mixture has reached room temperature, transfer it to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the initial reaction).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-methyl-1-indanone.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 5-methyl-1-indanone.
Data Summary: Friedel-Crafts Acylation
| Parameter | Value | Reference |
| Starting Material | 3-(p-tolyl)propanoic acid | [1][2] |
| Reagent | Polyphosphoric Acid (PPA) | [3] |
| Temperature | 90-100°C | [3] |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | 85-95% | [5] |
| Purity (after purification) | >98% | [4] |
Part 2: Synthesis of this compound
This section describes the oxidation of the methyl group of 5-methyl-1-indanone to a carboxylic acid using potassium permanganate.
Experimental Protocol: Oxidation of 5-methyl-1-indanone
Materials and Equipment:
-
5-methyl-1-indanone
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Ethyl acetate or other suitable organic solvent
-
Glass-lined reactor with overhead mechanical stirring, heating mantle/cooling jacket, and thermocouple
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: Charge the reactor with water and 5-methyl-1-indanone. Begin vigorous stirring to create a suspension.
-
Reagent Addition: Slowly add a solution of potassium permanganate in water to the reactor. The addition should be done portion-wise to control the exotherm.
-
Heating: Once the addition is complete, heat the reaction mixture to 80-100°C and maintain for several hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material. The purple color of the permanganate will fade as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. To quench the excess KMnO₄ and dissolve the MnO₂ precipitate, slowly add a saturated aqueous solution of sodium bisulfite or sodium sulfite until the mixture becomes colorless or pale yellow.
-
Acidification: Cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. The product, this compound, should precipitate as a solid.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol or acetic acid to yield pure this compound.
Data Summary: Oxidation
| Parameter | Value/Condition | Reference |
| Starting Material | 5-methyl-1-indanone | [6][7] |
| Oxidizing Agent | Potassium permanganate (KMnO₄) | [8][9][10] |
| Molar Ratio (KMnO₄:Substrate) | 2.5 - 3.5 : 1 | [10] |
| Solvent | Water | [8][9] |
| Temperature | 80-100°C | |
| Reaction Time | 4-8 hours | [10] |
| Typical Yield | 70-85% | [8] |
| Purity (after recrystallization) | >99% | [11] |
Visualized Workflow and Safety Considerations
General Workflow for Scale-up Synthesis
The following diagram illustrates a typical workflow for a single batch production in a scaled-up laboratory or pilot plant setting.
Figure 2: General experimental workflow for scaled-up synthesis.
Safety Precautions
-
Friedel-Crafts Acylation: The reaction with Polyphosphoric Acid (PPA) is highly corrosive and viscous. The quenching process is extremely exothermic and can cause violent splashing. Always add the hot PPA mixture to ice slowly and with vigorous stirring. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Oxidation: Potassium permanganate is a strong oxidizing agent and can react violently with organic materials. Avoid contact with combustible materials. The reaction can be exothermic and should be carefully controlled. The acidification step with concentrated HCl is also hazardous and should be performed with care in a fume hood.
References
- 1. scbt.com [scbt.com]
- 2. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methyl-1-indanone | 4593-38-8 | Benchchem [benchchem.com]
- 6. Buy 5-Methyl-1-indanone (EVT-341598) | 4593-38-8 [evitachem.com]
- 7. chemscene.com [chemscene.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. chemscene.com [chemscene.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-Indanone-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and amenability to chemical modification make it an attractive starting point for the design of targeted therapeutics. 1-Indanone-5-carboxylic acid, in particular, offers a versatile handle for the synthesis of a diverse array of derivatives. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, compounds that can modulate the activity of protein kinases and interfere with signaling pathways implicated in diseases such as cancer and inflammation.
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many pathological conditions. The development of small molecule inhibitors that target specific kinases has revolutionized the treatment of various diseases. The 1-indanone scaffold can be elaborated to interact with the ATP-binding site of kinases, and the carboxylic acid moiety at the 5-position provides a key anchoring point for introducing functionalities that can enhance potency and selectivity.
Application of this compound in Kinase Inhibitor Synthesis
While the direct use of this compound as a starting material for commercially successful kinase inhibitors is not extensively documented in publicly available literature, its derivatives are explored in patent literature as potential kinase inhibitors. The core concept involves utilizing the carboxylic acid group to form amide bonds with various amines, thereby introducing diverse chemical moieties that can interact with specific residues in the kinase active site. The indanone carbonyl group and the aromatic ring can also be functionalized to further optimize inhibitor-kinase interactions.
A common strategy involves the synthesis of amide derivatives of this compound. These amides can be further modified to create a library of compounds for screening against a panel of kinases. The general workflow for such a synthesis is outlined below.
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Experimental Protocols
The following protocols describe the synthesis of a hypothetical series of 1-indanone-5-carboxamide derivatives and a general method for assessing their kinase inhibitory activity. These protocols are based on standard organic chemistry techniques and principles of kinase inhibitor discovery.
Protocol 1: Synthesis of 1-Oxo-N-phenyl-2,3-dihydro-1H-indene-5-carboxamide
This protocol details the synthesis of a simple amide derivative of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 1-oxo-N-phenyl-2,3-dihydro-1H-indene-5-carboxamide.
-
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a specific kinase. A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized 1-indanone-5-carboxamide derivatives (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a 96- or 384-well plate.
-
-
Inhibition Reaction:
-
Add the diluted test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Data Presentation
The inhibitory activities of a hypothetical series of 1-indanone-5-carboxamide derivatives against two common kinases, EGFR and VEGFR2, are presented below. This data is for illustrative purposes to demonstrate how results would be structured.
| Compound ID | R-Group (on Amide Nitrogen) | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| IND-001 | Phenyl | 5,200 | >10,000 |
| IND-002 | 4-Fluorophenyl | 2,800 | 8,500 |
| IND-003 | 3-Methoxyphenyl | 3,500 | 9,200 |
| IND-004 | 4-(Pyridin-4-yl)phenyl | 850 | 1,500 |
| IND-005 | 3-Chloro-4-fluorophenyl | 450 | 980 |
Signaling Pathways
The kinases targeted by these hypothetical inhibitors are key components of major signaling pathways involved in cell growth, proliferation, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR2 signaling pathways by 1-indanone-5-carboxamide derivatives.
Inhibition of Epidermal Growth Factor Receptor (EGFR) can block downstream signaling through the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival in many cancers. Similarly, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) can disrupt the signaling cascade that leads to angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
Conclusion
This compound represents a valuable starting material for the synthesis of potential kinase inhibitors. The protocols and data presented here provide a foundational guide for researchers interested in exploring this chemical scaffold for drug discovery. Further optimization of the 1-indanone-5-carboxamide core through structure-activity relationship (SAR) studies could lead to the identification of potent and selective kinase inhibitors with therapeutic potential.
Application of 1-Indanone-5-carboxylic Acid in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Indanone and its derivatives, including 1-indanone-5-carboxylic acid, represent a versatile scaffold in medicinal chemistry. The rigid bicyclic structure of the indanone core allows for the precise spatial orientation of functional groups, making it a valuable starting point for the design of potent and selective therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data on the use of 1-indanone derivatives in drug discovery, with a focus on their applications in neurodegenerative diseases, cancer, and inflammation.
Applications in Neurodegenerative Disorders
The 1-indanone scaffold is a key feature in drugs developed for neurodegenerative diseases. For instance, Donepezil, a prominent drug for Alzheimer's disease, is an indanone derivative.[1] Research has focused on developing 1-indanone-based multi-target-directed ligands that can simultaneously address various pathological aspects of these complex diseases.[2]
Key Therapeutic Targets:
-
Cholinesterase Inhibition: Derivatives of 1-indanone have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function and a primary strategy in Alzheimer's treatment.[3][4]
-
Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters like dopamine and serotonin, is a therapeutic strategy for Parkinson's disease.[1]
-
Amyloid-beta (Aβ) Aggregation Inhibition: A hallmark of Alzheimer's disease is the aggregation of Aβ peptides into toxic plaques. Certain 1-indanone derivatives have demonstrated the ability to inhibit this aggregation process.[2]
Quantitative Data: Cholinesterase Inhibition
The following table summarizes the in vitro inhibitory activity of selected 1-indanone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 9 | AChE | 0.0148 | [2] |
| Compound 14 | AChE | 0.0186 | [2] |
| Compound 54 | AChE | 14.06 | [4] |
| Compound 56 | AChE | 12.30 | [4] |
| Compound 59 | AChE | 14.06 | [4] |
| Compound 64 | AChE | 12.01 | [4] |
| Compound D28 | AChE | 0.0248 | [5] |
| Compound D29 | AChE | 0.0224 | [5] |
| Compound D30 | AChE | 0.0257 | [5] |
| Compound 7h | AChE | 1.2 | [6] |
| Compound 7h | BChE | 0.3 | [6] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common method for determining the in vitro acetylcholinesterase inhibitory activity of test compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity.
Signaling Pathway: Multi-Target Strategy for Alzheimer's Disease
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
Application Notes and Protocols for the Quantification of 1-Indanone-5-carboxylic Acid
Introduction
1-Indanone-5-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] Its quantification in various matrices, from reaction mixtures to biological samples, is crucial for research, development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
While specific validated methods for this compound are not extensively reported in the public domain, the following protocols are based on established methods for the analysis of carboxylic acids and can be adapted and validated for this specific compound.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds like this compound. The presence of a chromophore in its structure allows for direct UV detection.[6]
Experimental Protocol
a) Sample Preparation:
-
For chemical reactions: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.
-
For biological matrices (e.g., plasma, urine): Perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant can be further diluted or directly injected. A solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Example: Start with 20% acetonitrile, ramp to 80% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 245 nm (based on the UV absorbance of the indanone chromophore).
c) Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Quantitative Data (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Caption: General workflow for GC-MS analysis.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with a strong chromophore, suitable for relatively pure samples.
a) Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or a buffer solution). The sample should be free of interfering substances that absorb at the same wavelength.
b) Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the UV range (e.g., 200-400 nm).
-
Measure the absorbance of the sample and standard solutions at the λmax.
c) Data Analysis:
-
Calculate the concentration of the analyte in the sample using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. A calibration curve of absorbance versus concentration should be prepared for accurate quantification.
Quantitative Data (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% (for pure samples) |
| Precision (%RSD) | < 2% |
Logical Relationship of Method Selection
Caption: Decision tree for analytical method selection.
References
- 1. This compound [myskinrecipes.com]
- 2. Contemporary clinical usage of LC/MS: analysis of biologically important carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. pharmascholars.com [pharmascholars.com]
- 8. aipublications.com [aipublications.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Indanone-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Indanone-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound and its derivatives is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[1] This typically involves the cyclization of 3-(4-carboxyphenyl)propanoic acid using a strong acid catalyst. While direct cyclization of the carboxylic acid is possible, converting the precursor to its acid chloride often results in higher yields.[1][2]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The primary starting material is a substituted 3-phenylpropanoic acid. For this compound, the logical precursor would be 3-(4-carboxyphenyl)propanoic acid. An alternative approach could involve the Friedel-Crafts acylation of a suitable benzene derivative with an α,β-unsaturated carboxylic acid, though controlling regioselectivity can be a challenge.[3]
Q3: Which catalysts are most effective for the intramolecular Friedel-Crafts cyclization to form 1-indanone?
A3: A variety of Brønsted and Lewis acids are used. Common choices include:
-
Polyphosphoric acid (PPA): Widely used for direct cyclization of carboxylic acids.[1][3]
-
Aluminum chloride (AlCl₃): A classic and effective Lewis acid, particularly for the cyclization of acid chlorides.[2][4]
-
Triflic acid (TfOH) or Methanesulfonic acid (MSA): Strong Brønsted acids that can catalyze the reaction effectively, sometimes referred to as superacids.[1][5]
-
Nafion-H: A solid-phase acid catalyst that can simplify product work-up.[6]
-
Lanthanide triflates (e.g., Tb(OTf)₃): Can be effective, especially under microwave conditions.[1][7]
Q4: What kind of yields can I expect for this synthesis?
A4: Yields for intramolecular Friedel-Crafts reactions to form 1-indanones can vary widely depending on the substrate, catalyst, and reaction conditions. Reported yields for similar syntheses range from moderate to excellent. For instance, cyclization of phenylpropionic acid chloride with AlCl₃ can yield up to 90%.[2] However, the presence of the second carboxylic acid group in the precursor for this compound may influence the reaction efficiency.
Q5: What are the main side reactions to be aware of?
A5: The primary side reactions include the formation of regioisomers (if the aromatic ring is appropriately substituted), intermolecular condensation products, and potential polymerization or decomposition at high temperatures.[3][8] The choice of solvent and catalyst can influence the formation of these byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Low Product Yield
Q6: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A6: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.[8]
Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low product yield.
-
Reagent Quality: The presence of water is a critical issue in Friedel-Crafts reactions as it can deactivate the acid catalyst.[8] Ensure all solvents and reagents are anhydrous.
-
Reaction Conditions: The reaction temperature and duration are crucial. For some substrates, higher temperatures may be required, but this can also lead to decomposition.[8] Consider a systematic optimization of catalyst loading, temperature, and reaction time.
-
Catalyst Activity: The choice and amount of catalyst are paramount. If using PPA, its P₂O₅ content can affect reactivity and even regioselectivity in some cases.[3] For Lewis acids like AlCl₃, stoichiometric amounts are often required.
-
Starting Material: Cyclization of the di-acid may be challenging. Converting the propanoic acid side chain to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride prior to cyclization can significantly improve the yield.[2]
Impurity Formation
Q7: My final product is impure. How can I identify and minimize contaminants?
A7: Impurities often arise from incomplete reactions or side reactions.
-
Unreacted Starting Material: If the starting material is present, this suggests an incomplete reaction. Try increasing the reaction time, temperature, or the amount of catalyst.[8]
-
Regioisomer Formation: While the precursor for this compound should theoretically yield a single regioisomer, unexpected isomer formation can occur. The choice of solvent can influence selectivity; for example, nitromethane has been shown to improve regioselectivity in some indanone syntheses.[9]
-
Polymerization/Decomposition: Dark, tar-like substances in the crude product often indicate polymerization or decomposition, which can be caused by excessively high temperatures.[8] Running the reaction at a lower temperature for a longer duration may be beneficial.
-
Purification Issues: 1-indanone can be prone to degradation.[10] Purification via column chromatography should be performed efficiently. Recrystallization is also a viable method. A melting point test can be a good indicator of purity.[10]
Data Presentation: Comparative Yields in 1-Indanone Synthesis
The following table summarizes reported yields for various 1-indanone synthesis methods. While not specific to this compound, these provide a benchmark for expected efficiencies.
| Synthesis Route | Starting Material | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference(s) |
| Friedel-Crafts Acylation | 3-Phenylpropionic acid chloride | AlCl₃ | Benzene | 1-Indanone | 90% | [2][6] |
| Friedel-Crafts Acylation | 3-Arylpropionic acids | Tb(OTf)₃ | 250 °C | Substituted 1-Indanones | up to 74% | [6] |
| PPA Mediated Cyclization | Arene + α,β-Unsaturated acid | PPA (high P₂O₅) | 100 °C | Substituted 1-Indanones | 46-81% | [3] |
| Friedel-Crafts (Meldrum's Acid) | Benzyl Meldrum's Acid Derivative | TMSOTf | Nitromethane, 80 °C | 5,6-Dimethoxy-2-methyl-1-indanone | 88% | [9] |
| Superacid Catalysis | 3-Arylpropionic acid | Triflic Acid (TfOH) | Microwave, 80 °C | Substituted 1-Indanones | 75-98% | [1][5] |
Experimental Protocols
Protocol 1: Synthesis via Intramolecular Friedel-Crafts Acylation of the Acid Chloride
This two-step protocol is often more reliable than direct cyclization.
General Synthesis Workflow
Caption: General workflow for the two-step synthesis of this compound.
Step 1: Formation of 3-(4-(chloroformyl)phenyl)propanoyl chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-(4-carboxyphenyl)propanoic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added.
-
Reaction: Gently reflux the mixture until the solid dissolves and gas evolution (SO₂ and HCl) ceases. This typically takes 2-4 hours.
-
Isolation: Remove the excess thionyl chloride under reduced pressure. The resulting crude di-acid chloride can often be used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Setup: In a separate flask equipped with a mechanical stirrer and under a nitrogen atmosphere, suspend a stoichiometric amount of anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition: Cool the suspension in an ice bath. Slowly add a solution of the crude di-acid chloride from Step 1 dissolved in the same anhydrous solvent.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum complexes.[8]
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Direct Cyclization using Polyphosphoric Acid (PPA)
This one-pot method avoids the need to prepare the acid chloride but may result in lower yields.
-
Setup: Place polyphosphoric acid (PPA) in a flask equipped with a mechanical stirrer and a thermometer.
-
Reaction: Heat the PPA to the desired temperature (e.g., 80-100 °C).[5] Add the 3-(4-carboxyphenyl)propanoic acid to the hot PPA with vigorous stirring.
-
Monitoring: Maintain the reaction at temperature and monitor its progress by TLC.
-
Work-up: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice.[5]
-
Extraction: Extract the resulting aqueous slurry with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify as described in Protocol 1.
References
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Recrystallization of 1-Indanone-5-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of 1-indanone-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common problems encountered during the recrystallization of this compound?
A1: The most frequently reported issues include:
-
Oiling out: The compound separates as a liquid oil instead of forming solid crystals. This is a common issue for compounds with relatively low melting points or when significant impurities are present.[1]
-
Poor crystal yield: Obtaining a low amount of purified product after recrystallization. This can be due to using too much solvent.[2]
-
Formation of small or impure crystals: Rapid cooling or high levels of impurities can lead to the formation of fine powders or crystals that still contain impurities.
-
No crystal formation: The compound fails to crystallize from the solution upon cooling, often due to the use of an excessive amount of solvent or the formation of a supersaturated solution.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Due to the presence of the carboxylic acid group, polar solvents are generally suitable. Good starting points for solvent screening include:
-
Alcohols: Ethanol and methanol are often effective for recrystallizing carboxylic acids.[3]
-
Alcohol/Water Mixtures: A mixture of ethanol and water or methanol and water can be an excellent choice, as this compound is reported to be soluble in both alcohol and water. The water acts as an anti-solvent, reducing the solubility of the compound as the solution cools.
-
Other Organic Solvents: For the related compound, 1-indanone-4-carboxylic acid, ethanol, dimethylformamide (DMF), and dichloromethane have been noted as effective solvents.
It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.
Q3: What is "oiling out" and why does it happen with this compound?
A3: "Oiling out" is the separation of a dissolved compound as a liquid oil rather than solid crystals during cooling.[1] This is a common problem with 1-indanone and its derivatives due to their relatively low melting points.[1] The oil is a supersaturated solution of the compound and can trap impurities, hindering purification. Oiling out can be caused by:
-
The boiling point of the solvent being higher than the melting point of the solute.
-
A high concentration of impurities, leading to a significant depression of the melting point.
-
Too rapid cooling of the solution.
Troubleshooting Guides
Problem 1: The compound "oils out" instead of crystallizing.
Solution Workflow:
Caption: Troubleshooting workflow for oiling out.
Detailed Steps:
-
Reheat the Solution: Gently warm the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of the primary (good) solvent to decrease the saturation level of the solution.
-
Slow Cooling: This is a critical step. Insulate the flask to ensure a very gradual decrease in temperature. This provides more time for proper crystal lattice formation.
-
Seeding: If available, add a tiny crystal of pure this compound to the solution as it cools. This provides a nucleation site for crystal growth.
-
Change Solvent System: If oiling persists, the chosen solvent's boiling point may be too high. Consider a solvent with a lower boiling point or a different solvent mixture.
Problem 2: Low or no crystal yield.
Solution Workflow:
Caption: Troubleshooting workflow for low or no crystal yield.
Detailed Steps:
-
Check the Mother Liquor: After filtering, evaporate a small amount of the filtrate. If a significant amount of solid remains, too much solvent was used.
-
Reduce Solvent Volume: If you still have the mother liquor, you can gently heat it to evaporate some of the solvent and then try to cool it again to recover more product.
-
Induce Crystallization: If the solution appears clear with no crystal formation, it may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal.
-
Further Cooling: Once crystals begin to form, cooling the flask in an ice-water bath can help to maximize the yield.
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
This protocol is a general guideline. The optimal solvent ratios and volumes should be determined experimentally for your specific sample.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently to facilitate dissolution.
-
-
Addition of Anti-solvent:
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.
-
Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Allow the crystals to air-dry on the filter paper or in a desiccator.
-
Quantitative Data
| Solvent | Solubility of 1-Indanone at Room Temperature |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| Dimethylformamide (DMF) | Soluble |
Note: The carboxylic acid group in this compound will increase its polarity and likely its solubility in polar solvents like water and alcohols compared to 1-indanone.
References
Preventing color contamination in 1-Indanone-5-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 1-Indanone-5-carboxylic acid, with a specific focus on preventing and resolving color contamination issues.
Troubleshooting Guide: Color Contamination
This guide addresses the common issue of obtaining an off-color product during the synthesis of this compound, which is typically prepared via an intramolecular Friedel-Crafts acylation.
Question 1: My final product of this compound is off-color (e.g., yellow, brown, or black). What are the potential causes?
Answer: Color in organic compounds typically arises from molecules containing extended conjugated systems, which absorb light in the visible spectrum.[1][2][3] The appearance of color in your this compound sample is likely due to the presence of highly conjugated impurities. Potential causes include:
-
Formation of Conjugated Byproducts: The harsh conditions of the Friedel-Crafts reaction, which often employs strong Lewis or Brønsted acids, can promote side reactions.[4][5] These may include self-condensation or polymerization of the starting material or product, leading to extended π-systems.
-
Oxidation: The indanone scaffold or other reagents may be susceptible to air oxidation, especially at elevated temperatures, which can create colored species. Some indanones are known to be unstable in air at room temperature and can darken over time.[6][7]
-
Starting Material Impurities: Impurities present in the initial 3-arylpropanoic acid or the reagents can carry through the synthesis or participate in side reactions that generate color.
-
Excessive Heat or Prolonged Reaction Time: Allowing the reaction to proceed for too long or at a temperature higher than necessary can increase the prevalence of side reactions and degradation, leading to charring or the formation of complex colored mixtures.
Question 2: How can I modify my reaction conditions to prevent or minimize color formation?
Answer: Preventing the formation of colored impurities is crucial for ensuring high product purity and simplifying purification. Consider the following adjustments to your protocol:
-
Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[8] This minimizes the risk of oxidation of sensitive reagents and intermediates.
-
Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often favor the desired kinetic product over thermodynamic side products.[5]
-
Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as it reaches completion to prevent the product from degrading under the reaction conditions.
-
Ensure Reagent and Solvent Purity: Use high-purity, anhydrous solvents, as moisture can deactivate many Lewis acid catalysts and lead to incomplete reactions or side products.[5] Purify starting materials if their quality is questionable.
Question 3: My purified this compound darkens during storage. How can I improve its long-term stability?
Answer: Product degradation upon storage is a common issue, particularly for compounds susceptible to oxidation.[6][7] To enhance stability:
-
Store Under Inert Gas: After purification and drying, store the product in a sealed vial backfilled with nitrogen or argon to displace air.
-
Refrigerate or Freeze: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of potential degradation reactions.[6]
-
Protect from Light: Store the vial in the dark or use an amber-colored vial to prevent photochemical degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reason for color in organic synthesis byproducts?
A1: The color of an organic compound is determined by its ability to absorb light in the visible region of theelectromagnetic spectrum (400–700 nm).[2] This absorption occurs when an electron is promoted from a Highest Occupied Molecular Orbital (HOMO) to a Lowest Unoccupied Molecular Orbital (LUMO).[3] For most simple organic molecules, this energy gap is large, and they only absorb high-energy UV light, appearing colorless. However, in molecules with extensive conjugation (a series of alternating single and double bonds), the HOMO-LUMO energy gap decreases.[1][3] When this gap becomes small enough to correspond to the energy of visible light, the compound absorbs a specific color and we perceive its complementary color.[3] Colored impurities are therefore typically byproducts with more extensive conjugation than the desired product.
Q2: What is the most effective laboratory method for removing colored impurities from my solid product?
A2: Several methods can be effective, depending on the nature of the impurity:
-
Recrystallization with Activated Carbon (Charcoal): This is often the most effective method for removing intensely colored, non-volatile impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (charcoal), and heat briefly. The carbon adsorbs the large, flat, conjugated molecules responsible for the color. A subsequent hot filtration to remove the carbon, followed by cooling to crystallize the product, will yield a much purer, colorless solid.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can separate the desired product from colored impurities based on differences in polarity.
-
Acid-Base Extraction: Since the target molecule is a carboxylic acid, it can be selectively separated from neutral impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate). The carboxylic acid will deprotonate and move to the aqueous layer as a carboxylate salt, leaving many organic impurities behind. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is collected by filtration.[9]
Q3: How does my choice of Friedel-Crafts catalyst impact color formation?
A3: The catalyst is a critical factor. Strong Lewis acids like AlCl₃ are very effective but can also promote undesired side reactions if not used in stoichiometric amounts or if reaction conditions are not carefully controlled.[4][10] Milder catalysts or alternative methods may be preferable. For intramolecular cyclizations, Brønsted acids like Polyphosphoric Acid (PPA) or superacids like Triflic Acid (TfOH) are often used.[5] The concentration of PPA (as determined by its P₂O₅ content) has been shown to influence reaction outcomes and can be tuned to improve selectivity.[5][11] Optimizing the catalyst and its loading is key to maximizing the yield of the desired product while minimizing the formation of colored byproducts.
Data Presentation: Catalyst Performance in Indanone Synthesis
The following table summarizes data from related intramolecular Friedel-Crafts acylations to form indanones, highlighting how catalyst and conditions can affect reaction outcomes. This can guide optimization to suppress side reactions.
| Catalyst | Starting Material | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| PPA | 3-(4-methoxyphenyl)propanoic acid | - | 100 | 15 min | 86 | [5] |
| TfOH (3 eq.) | 3-(4-methoxyphenyl)propanoic acid | CH₂Cl₂ | 80 (MW) | 60 min | >98 (conv.) | [5] |
| Tb(OTf)₃ | 3-Arylpropionic acids | o-dichlorobenzene | 250 | - | up to 74 | [5] |
| NbCl₅ | 3-Arylpropanoic acids | Dichloromethane | RT | - | Good | [5][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization
This protocol describes a general method for the intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA).
Materials:
-
3-(4-carboxyphenyl)propanoic acid
-
Polyphosphoric Acid (PPA)
-
Deionized water
-
Ice
-
5 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a mechanical stirrer and a calcium chloride drying tube.
-
Reagent Addition: Add Polyphosphoric Acid (approx. 10 times the weight of the starting material) to the flask. Begin stirring and heat the PPA to approximately 80-90°C to ensure it is mobile.
-
Substrate Addition: Slowly and carefully add 3-(4-carboxyphenyl)propanoic acid to the hot, stirring PPA.
-
Reaction: Continue stirring the mixture at 90-100°C. Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane as eluent) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Allow the reaction mixture to cool slightly until it is still pourable. Very carefully and slowly, pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic.
-
Precipitation & Filtration: A precipitate of the crude product should form. Continue stirring until all the ice has melted. Collect the crude solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is near neutral pH.
-
Purification (Acid-Base): Transfer the crude solid to a flask. Add 5 M NaOH solution until the solid dissolves completely, forming the sodium carboxylate salt. Filter the solution to remove any neutral, insoluble impurities.
-
Reprecipitation: Cool the filtrate in an ice bath and slowly add concentrated HCl with stirring until the solution is strongly acidic (pH 1-2). The this compound will precipitate out.
-
Final Isolation: Collect the purified product by vacuum filtration. Wash the solid with a small amount of ice-cold water. Dry the product under vacuum to yield the final product.
Protocol 2: Decolorization of this compound using Activated Carbon
This protocol is for purifying an off-color batch of the final product.
Materials:
-
Crude, colored this compound
-
Suitable recrystallization solvent (e.g., ethanol/water mixture, acetic acid)
-
Activated Carbon (decolorizing charcoal)
-
Celite or filter aid (optional)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Carbon Addition: Remove the flask from the heat source. Add a small amount of activated carbon to the hot solution (approx. 1-2% of the solute mass). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Heating: Gently reheat the mixture to boiling for 5-10 minutes with occasional swirling.
-
Hot Filtration: Prepare a fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization. Quickly filter the hot solution to remove the activated carbon. A thin layer of Celite on the filter paper can help prevent fine carbon particles from passing through.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, decolorized crystals by vacuum filtration. Wash them with a small amount of cold solvent and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for color contamination issues.
References
- 1. Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds | Resource | RSC Education [edu.rsc.org]
- 2. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Color of chemicals - Wikipedia [en.wikipedia.org]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Indanone-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Indanone-5-carboxylic acid. The primary focus is on identifying and mitigating common side reactions encountered during its synthesis, which is most commonly achieved via an intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or a combination of thionyl chloride and a Lewis acid like aluminum chloride (AlCl₃).[1][2]
Q2: Why are the yields for this specific synthesis sometimes low?
A2: The starting material, 3-(4-carboxyphenyl)propanoic acid, contains a carboxylic acid group on the benzene ring. This group is electron-withdrawing and deactivates the aromatic ring, making the electrophilic aromatic substitution (the key step in the Friedel-Crafts acylation) more difficult. Reactions with electron-poor benzene derivatives are known to result in lower yields.[3]
Q3: What are the main side reactions to be aware of?
A3: The primary side reactions include the formation of polymeric materials, intermolecular acylation products, and potentially, decarboxylation of the starting material or product under harsh conditions. At high temperatures, elimination reactions can also lead to the formation of indene derivatives.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | For reactions using Polyphosphoric Acid (PPA), ensure a high P₂O₅ content for greater reactivity. Consider using freshly prepared PPA or a more potent catalyst system like Eaton's reagent (P₂O₅ in methanesulfonic acid). If using a Lewis acid like AlCl₃, ensure it is anhydrous and used in stoichiometric amounts, as it can complex with both the starting material and product. |
| Reaction Temperature Too Low | The intramolecular cyclization has a significant activation energy, particularly with a deactivated ring. Gradually increase the reaction temperature, for example, from 80°C to 100-120°C when using PPA, while carefully monitoring the reaction progress by TLC to avoid charring and side reactions. |
| Poor Quality Starting Material | Impurities in the 3-(4-carboxyphenyl)propanoic acid can inhibit the reaction. Ensure the starting material is pure and dry. Recrystallization may be necessary. |
| Incomplete Reaction | Extend the reaction time. Monitor the disappearance of the starting material using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
Issue 2: Presence of a Major Impurity in the Crude Product
Potential Side Reactions and Mitigation Strategies
| Side Product | Identification | Mitigation Strategy |
| Polymeric Byproducts | Insoluble, often tar-like material. | This is often caused by excessively high temperatures or prolonged reaction times. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. Adding the substrate in portions to the hot acid can also help to maintain a low instantaneous concentration.[2] |
| Intermolecular Acylation Product | A higher molecular weight species, likely a dimer. | This can be favored at higher concentrations of the starting material. Use a more dilute solution of the substrate in the acid catalyst. |
| Decarboxylated Product (1-Indanone) | A non-polar impurity relative to the desired product. | Avoid excessively high reaction temperatures and prolonged heating. If decarboxylation is a significant issue, consider protecting the carboxylic acid group, though this adds extra steps to the synthesis. |
| Indene Derivative | Can be formed via an elimination reaction at high temperatures. | Maintain strict temperature control and consider a milder work-up procedure.[2] |
Experimental Protocols
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (10 parts by weight relative to the starting material).
-
Reaction: Heat the PPA to 80-90°C with stirring. Add 3-(4-carboxyphenyl)propanoic acid (1 part by weight) in portions over 15-20 minutes.
-
Heating: Increase the temperature to 100-110°C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).
-
Work-up: Cool the reaction mixture to approximately 70°C and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Cyclization via the Acyl Chloride
-
Acyl Chloride Formation: In a round-bottom flask, suspend 3-(4-carboxyphenyl)propanoic acid (1 eq.) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF). At 0°C, slowly add thionyl chloride (1.2 eq.). Allow the mixture to warm to room temperature and stir until gas evolution ceases (1-2 hours). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C. Add anhydrous aluminum chloride (1.2 eq.) portion-wise, keeping the temperature below 5°C.
-
Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 2-3 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with dilute HCl, water, and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the product as described in Protocol 1.[1]
Visual Guides
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield.
Synthetic Pathway and Potential Side Reactionsdot
References
Technical Support Center: Optimizing Reaction Conditions for 1-Indanone-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Indanone-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the intramolecular Friedel-Crafts acylation of a suitable precursor.[1][2][3] This typically involves the cyclization of 3-(4-carboxyphenyl)propanoic acid or its corresponding acyl chloride, promoted by a strong acid catalyst.
Q2: Why are anhydrous conditions so critical for this reaction?
A2: The Lewis and Brønsted acids used as catalysts (e.g., AlCl₃, PPA, TfOH) are highly reactive towards water. Moisture in the reaction can quench the catalyst, significantly reducing its activity and leading to low or no product yield. It is essential to use dry glassware, anhydrous solvents, and high-purity reagents.
Q3: The carboxylic acid group on the starting material is deactivating. How does this affect the reaction?
A3: Electron-withdrawing groups, such as a carboxylic acid, deactivate the aromatic ring towards electrophilic substitution.[4] This makes the intramolecular Friedel-Crafts acylation more challenging than for activated or unsubstituted aromatic rings. Consequently, stronger acid catalysts and potentially higher reaction temperatures are often required to achieve a good yield.
Q4: What are the primary safety precautions to consider during this synthesis?
A4: The strong acids used as catalysts (e.g., polyphosphoric acid, triflic acid, aluminum chloride) are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The quenching step, where the reaction mixture is added to ice water, should be done slowly and cautiously to manage the exothermic reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common challenge in the synthesis of this compound, often due to the deactivating nature of the carboxylic acid group.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Catalyst | Use a fresh, unopened container of the acid catalyst. For solid Lewis acids like AlCl₃, ensure it has not been exposed to atmospheric moisture. |
| Insufficient Catalyst | For Friedel-Crafts acylations, a stoichiometric amount (or more) of the Lewis acid catalyst is often required, as the product ketone can complex with it.[4] For Brønsted acids like PPA or TfOH, ensure a sufficient excess is used to act as both catalyst and solvent. |
| Suboptimal Reaction Temperature | The reaction may require heating to overcome the activation energy. If no reaction is observed at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. For PPA-catalyzed reactions, temperatures between 80-120°C are common. |
| Insufficient Reaction Time | Monitor the reaction over time. Due to the deactivated substrate, longer reaction times may be necessary for completion. |
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Issue 2: Formation of Impurities
The formation of side products can complicate purification and reduce the overall yield.
Common Impurities and Their Mitigation
| Impurity | Possible Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction (see "Low Yield" section). | Increase reaction time, temperature, or catalyst concentration. |
| Regioisomer (1-Indanone-6-carboxylic acid) | Alternative cyclization pathway. | While electronically less favored, it can form. Optimize the choice of acid catalyst and temperature to improve regioselectivity. PPA has been shown to influence regioselectivity in similar syntheses.[5] |
| Polymeric/Tarry Material | High reaction temperatures leading to decomposition or intermolecular reactions. | Avoid excessive heating. Once the reaction is complete, quench it promptly. |
| Intermolecular Acylation Products | High concentration of starting material. | This is less common in intramolecular reactions but can be minimized by ensuring the reaction is not overly concentrated. |
Experimental Protocols
Protocol 1: Synthesis via Polyphosphoric Acid (PPA)
This protocol is a one-step procedure directly from the dicarboxylic acid.
Materials:
-
3-(4-carboxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
Place polyphosphoric acid (a 10 to 20-fold excess by weight relative to the starting material) into a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.
-
Heat the PPA to 80-90°C with stirring.
-
Slowly and carefully add the 3-(4-carboxyphenyl)propanoic acid to the hot PPA.
-
Increase the temperature to 100-120°C and stir for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to about 80°C and carefully pour it onto a stirred mixture of crushed ice and water.
-
Stir the aqueous mixture until the PPA is fully hydrolyzed and the product precipitates.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis via Acyl Chloride with Aluminum Chloride (AlCl₃)
This is a two-step procedure that often proceeds under milder conditions for the cyclization step.
Step A: Formation of the Acyl Chloride
-
In a round-bottom flask, suspend 3-(4-carboxyphenyl)propanoic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Gently reflux the mixture for 1-2 hours, or until gas evolution (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.
Step B: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude diacyl chloride in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise (approximately 2.2-2.5 equivalents).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the expected outcomes based on the chosen catalyst system, derived from general principles of Friedel-Crafts reactions.
Comparison of Catalytic Systems
| Catalyst System | Starting Material | Typical Temperature | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 3-(4-carboxyphenyl)propanoic acid | 100-120°C | One-step procedure; relatively inexpensive. | High viscosity can make stirring difficult; work-up can be challenging; requires high temperatures. |
| Triflic Acid (TfOH) | 3-(4-carboxyphenyl)propanoic acid | Room Temp to 80°C | High reactivity, allowing for lower temperatures; often gives clean reactions. | Expensive; highly corrosive. |
| Aluminum Chloride (AlCl₃) | 3-(4-carboxyphenyl)propionyl chloride | 0°C to Room Temp | Highly effective for acyl chlorides; milder cyclization conditions. | Requires a two-step procedure; strictly anhydrous conditions are essential; generates corrosive byproducts. |
References
1-Indanone-5-carboxylic acid stability and degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-indanone-5-carboxylic acid, including potential degradation products and troubleshooting for related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard storage conditions?
A1: this compound is a relatively stable crystalline solid when stored at room temperature in a dry, well-sealed container, protected from light.[1][2][3] Under these conditions, significant degradation is not expected over a typical shelf life of 24 months. However, stability can be compromised by exposure to high humidity, extreme temperatures, and light.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a ketone and a carboxylic acid functional group on an indanone core, the primary anticipated degradation pathways are oxidation and decarboxylation, particularly under stress conditions such as elevated temperature and exposure to oxidative agents. Hydrolysis is not considered a primary degradation pathway for the core structure itself, but the carboxylic acid group can react under certain conditions.
Q3: What are the potential degradation products of this compound?
A3: Under forced degradation conditions, several potential degradation products have been identified. These include products of oxidation, such as hydroxylated derivatives, and the product of decarboxylation. The specific degradation products will depend on the stress conditions applied. Please refer to the "Forced Degradation Studies" section for more details.
Q4: Is this compound susceptible to photolytic degradation?
A4: Yes, compounds with a keto-benzylic system can be susceptible to photolytic degradation. Exposure to UV light may lead to the formation of radical intermediates, potentially resulting in dimerization or oxidation products. It is recommended to handle and store the compound with protection from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram of a freshly prepared solution. | 1. Contaminated solvent or glassware.2. Impurities in the this compound starting material.3. On-column degradation. | 1. Use high-purity solvents and thoroughly clean glassware.2. Check the certificate of analysis for the starting material. If necessary, purify the compound by recrystallization.3. Use a milder mobile phase or a different column stationary phase. |
| Rapid degradation observed under acidic or basic conditions. | The compound is susceptible to acid/base-catalyzed reactions. The carboxylic acid can be deprotonated under basic conditions, potentially influencing reactivity. | For formulation purposes, ensure the pH is maintained in a neutral range. If the experimental conditions require acidic or basic environments, minimize exposure time and temperature. |
| Inconsistent results in stability studies. | 1. Inconsistent storage conditions (temperature, humidity, light exposure).2. Variability in sample preparation.3. Issues with the analytical method. | 1. Ensure stability chambers are properly calibrated and monitored.2. Standardize all sample preparation steps.3. Validate the analytical method for stability-indicating properties according to ICH guidelines.[4][5] |
| Difficulty in identifying unknown degradation products. | 1. Insufficient concentration of the degradant for characterization.2. Co-elution of degradation products in HPLC.3. Lack of appropriate analytical techniques. | 1. Concentrate the degradation product using techniques like solid-phase extraction.2. Optimize the HPLC method (e.g., change gradient, mobile phase, or column) to resolve the peaks.3. Utilize LC-MS/MS and NMR for structural elucidation of the degradation products. |
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[4][5][6]
Experimental Protocol: Forced Degradation of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours.
-
-
Sample Preparation for Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis. For the solid samples, dissolve an appropriate amount in methanol to achieve the target concentration.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Major Degradation Products (DP) |
| 0.1 M HCl, 60°C, 24h | 5.2% | DP-1 |
| 0.1 M NaOH, 60°C, 24h | 8.9% | DP-2 |
| 3% H₂O₂, RT, 24h | 15.4% | DP-3, DP-4 |
| Heat (105°C), 48h | 3.1% | DP-1 |
| UV Light (254 nm), 48h | 11.7% | DP-5 |
Table 2: Proposed Structures of Degradation Products (Hypothetical)
| Degradation Product ID | Proposed Structure |
| DP-1 | 1-Indanone (via decarboxylation) |
| DP-2 | Salt of this compound |
| DP-3 | 6-Hydroxy-1-indanone-5-carboxylic acid |
| DP-4 | 7-Hydroxy-1-indanone-5-carboxylic acid |
| DP-5 | Dimerization product |
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. This compound | 3470-45-9 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [myskinrecipes.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Indanone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the Friedel-Crafts acylation of indanone derivatives, with a specific focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Friedel-Crafts acylation of indanone derivatives?
Low yields in Friedel-Crafts acylation for indanone synthesis can be attributed to several factors. The most common issues include an inactive or inappropriate catalyst, a deactivated aromatic ring due to electron-withdrawing substituents, suboptimal reaction temperatures, and the presence of moisture, which can deactivate the Lewis acid catalyst.[1][2]
Q2: How does the choice of catalyst affect the reaction yield?
The catalyst choice is critical and depends on the specific substrate. While aluminum chloride (AlCl₃) is a widely used Lewis acid, other catalysts such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and scandium triflate (Sc(OTf)₃) may offer better yields for certain derivatives.[1] For direct cyclization of 3-arylpropionic acids, strong Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often employed.[1][3]
Q3: Can electron-withdrawing groups on the aromatic ring impact the yield?
Yes, the Friedel-Crafts acylation is an electrophilic aromatic substitution, and its efficiency is significantly reduced by electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring.[1][2] These groups deactivate the ring, making it less nucleophilic and thus less reactive towards the acylium ion intermediate. In such cases, more potent catalytic systems or alternative synthetic routes might be necessary.[1]
Q4: What is the role of temperature in optimizing the yield?
Temperature is a crucial parameter that influences the reaction rate. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy.[2] However, excessively high temperatures can lead to the formation of side products and decomposition of the starting material or product.[2] It is recommended to monitor the reaction progress at different temperatures to find the optimal condition.[4]
Q5: How critical are anhydrous conditions for this reaction?
Anhydrous conditions are imperative, especially when using moisture-sensitive Lewis acids like AlCl₃.[1] Any trace of water in the solvent, glassware, or reagents can react with and deactivate the catalyst, thereby inhibiting the reaction.[1][2] It is essential to use flame-dried glassware, anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Guides
Issue 1: Low to No Product Yield
This is a frequent challenge in Friedel-Crafts acylation. The following guide provides a systematic approach to troubleshoot this issue.
| Possible Cause | Suggested Solution |
| Inactive or Inappropriate Catalyst | Screen a variety of Lewis acids (e.g., AlCl₃, FeCl₃, NbCl₅, Sc(OTf)₃) or Brønsted acids (e.g., TfOH, PPA) to identify the most effective one for your specific substrate.[1] Ensure the catalyst is fresh and has been handled under anhydrous conditions. |
| Deactivated Aromatic Ring | If the aromatic ring possesses strong electron-withdrawing groups, consider using a more potent "superacid" catalytic system.[1] Alternatively, exploring a different synthetic strategy might be more fruitful. |
| Suboptimal Reaction Temperature | Experiment with a range of temperatures. Start at a lower temperature (e.g., 0 °C) and gradually increase it while monitoring the reaction progress by TLC or GC-MS.[4] Some reactions may require elevated temperatures to proceed.[2] |
| Moisture Contamination | Meticulously dry all glassware in an oven and cool it under a stream of inert gas. Use anhydrous solvents and ensure all reagents are free from moisture. Conduct the reaction under a nitrogen or argon atmosphere.[1] |
| Poor Solvent Choice | The solvent can affect the solubility of reagents and the activity of the catalyst. Dichloromethane and dichloroethane are common choices.[3] In some cases, nitromethane has been shown to improve selectivity.[5] Solvent-free conditions have also been reported to be effective in certain instances. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, rendering it inactive.[2][4] Typically, 1.1 to 1.5 equivalents of the catalyst are used.[4] |
Issue 2: Formation of Multiple Products or Impurities
The presence of multiple spots on a TLC plate can indicate the formation of isomers or byproducts, which complicates purification and reduces the yield of the desired indanone.
| Possible Cause | Suggested Solution |
| Formation of Regioisomers | When multiple cyclization sites are available, controlling regioselectivity can be a challenge.[1] Steric hindrance from bulky substituents can be used to direct the acylation to a specific position.[1] The choice of solvent can also influence the product distribution; for example, nitromethane has been reported to provide better selectivity in some cases.[5] Adjusting the phosphorus pentoxide (P₂O₅) content in PPA can also control regioselectivity.[1] |
| Intermolecular Acylation | At high concentrations, the acylium ion intermediate may react with another molecule of the starting material instead of undergoing intramolecular cyclization.[4] To favor the intramolecular pathway, employ high dilution conditions by adding the substrate or catalyst slowly to maintain a low concentration of reactive intermediates.[4] |
| Rearrangement of Acylium Ion | Although less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can lead to isomeric products. If this is suspected, re-evaluation of the starting material's structure is recommended. |
| Side Reactions due to High Temperature | Excessive heat can lead to decomposition and the formation of byproducts.[2] Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures. |
Data Presentation
The following table summarizes the impact of different catalysts and conditions on the yield of indanone derivatives, based on literature findings.
| Catalyst | Substrate | Reaction Conditions | Yield (%) |
| AlCl₃ | 3-Arylpropionyl chloride | Dichloromethane, 0 °C to rt | Good |
| NbCl₅ | 3-Arylpropanoic acid | Room Temperature | Good |
| TfOH | 3-Arylpropanoic acid | Dichloroethane or CH₂Cl₂, 50-80 °C | Good |
| PPA | 3-Arylpropanoic acid | High Temperature | Moderate to Good |
| Sc(OTf)₃ | 3-Arylpropanoic acid | - | Moderate to Good |
| Tb(OTf)₃ | 3-Arylpropanoic acid | o-chlorobenzene, 250 °C | Moderate to Good |
Note: "Good" and "Moderate to Good" are qualitative descriptions from the search results, as specific numerical yields were not consistently provided across all sources.
Experimental Protocols
Protocol 1: Cyclization of 3-Arylpropionyl Chlorides using AlCl₃
This protocol is suitable for the cyclization of 3-arylpropionyl chlorides.[3]
-
Preparation of Acyl Chloride:
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In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane.
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Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
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Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
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Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[3]
-
-
Friedel-Crafts Acylation:
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Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).
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Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x volume).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[3]
-
Protocol 2: Direct Cyclization of 3-Arylpropionic Acids using Triflic Acid (TfOH)
This one-step approach is suitable for the direct cyclization of 3-arylpropionic acids.[3]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-arylpropionic acid (1.0 eq) in an anhydrous solvent (e.g., dichloroethane or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of indanone derivatives via Friedel-Crafts acylation.
Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting low yields in Friedel-Crafts acylation.
References
Technical Support Center: Purification of 1-Indanone-5-carboxylic Acid
Welcome to the technical support center for the purification of 1-Indanone-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
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Symptom: A significantly lower than expected yield of purified product after the recrystallization process.
-
Possible Causes & Solutions:
-
Too Much Solvent: Using an excessive amount of solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.
-
Solution: Concentrate the mother liquor by evaporation and attempt a second crystallization. For future attempts, use a minimal amount of hot solvent to dissolve the crude product.
-
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for this compound, leading to high solubility even at low temperatures.
-
Solution: Experiment with different solvent systems. A good starting point for a carboxylic acid like this is a mixture of a polar solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, water).[1] A mixture of ethanol and water is often effective for recrystallizing aromatic carboxylic acids.
-
-
Premature Crystallization: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice.
-
Solution: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Using a slightly larger volume of solvent than the bare minimum can also help to slow down the crystallization process.
-
-
Issue 2: Oiling Out During Recrystallization
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Symptom: The compound separates as an oil instead of forming crystals upon cooling.
-
Possible Causes & Solutions:
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High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal formation.
-
Solution: Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before attempting recrystallization.
-
-
Solvent Boiling Point Too High: If the boiling point of the recrystallization solvent is higher than the melting point of the compound, it may "melt" in the hot solvent and separate as an oil.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Inadequate Seeding: Spontaneous nucleation may not occur, leading to an oily supersaturated solution.
-
Solution: Add a small seed crystal of pure this compound to induce crystallization. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystal formation.
-
-
Issue 3: Persistent Colored Impurities
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Symptom: The purified product retains a yellow or brown discoloration.
-
Possible Causes & Solutions:
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Colored Byproducts from Synthesis: The intramolecular Friedel-Crafts cyclization can sometimes produce colored byproducts.
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Solution 1: Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.
-
Solution 2: Trituration: Wash the crude solid with a solvent in which the desired product is sparingly soluble, but the colored impurities are more soluble. Diethyl ether or a mixture of hexane and ethyl acetate can be effective for this purpose.
-
-
Frequently Asked Questions (FAQs)
Q1: What are some effective alternative purification methods to column chromatography for this compound?
A1: Besides standard recrystallization, several other methods can be employed:
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Acid-Base Extraction: This is a highly effective technique for purifying carboxylic acids.[2][3] The crude product is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate).[2] The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[2][3]
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Trituration: This involves washing the crude solid with a solvent in which this compound has low solubility, while the impurities are more soluble. This is a quick and simple method to remove small amounts of impurities.
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Anion Exchange Chromatography: This technique separates molecules based on their charge.[4] The crude sample, dissolved in a suitable buffer, is loaded onto a positively charged anion exchange resin.[4][5] The negatively charged carboxylate of this compound will bind to the resin. Impurities can be washed away, and the pure product is then eluted by changing the pH or increasing the salt concentration of the buffer.[5][6]
Q2: What are the most common impurities I might encounter?
A2: The most likely impurities depend on the synthetic route. For the common intramolecular Friedel-Crafts acylation of a substituted propanoic acid, potential impurities include:
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Unreacted Starting Material: The precursor 3-(4-carboxyphenyl)propanoic acid may be present.
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Polymeric Byproducts: The strong acid catalyst can sometimes lead to the formation of polymeric materials.
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Regioisomers: Depending on the substitution pattern of the starting material, there is a possibility of forming other isomeric indanones, although for a para-substituted precursor leading to the 5-carboxylic acid, this is less likely.
-
Byproducts from Catalyst Decomposition: The Lewis or Brønsted acid catalyst can sometimes lead to charring and the formation of colored byproducts.
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: A good starting point for a polar aromatic carboxylic acid like this compound is a mixed solvent system. Ethanol/water or methanol/water are often successful.[1] Dissolve the crude solid in a minimal amount of hot ethanol or methanol, and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of the alcohol to redissolve the precipitate and allow the solution to cool slowly.
Q4: My percent recovery after acid-base extraction is over 100%. What could be the reason?
A4: A recovery of over 100% almost always indicates the presence of residual solvent (water or the organic solvent used) in your final product.[7] Ensure the purified solid is thoroughly dried under vacuum before weighing. Another possibility is the presence of inorganic salts if the acidification and subsequent washing steps were not performed carefully.
Data Presentation
| Purification Method | Purity | Yield | Scalability | Complexity |
| Recrystallization | Good to Excellent | Moderate to High | Good | Low |
| Acid-Base Extraction | Good | High | Excellent | Low |
| Trituration | Moderate | High | Excellent | Very Low |
| Anion Exchange Chromatography | Excellent | Moderate to High | Moderate | High |
Note: Purity and yield are highly dependent on the nature and amount of impurities in the crude material.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.
-
Back-Washing (Optional): To maximize recovery, the organic layer can be washed again with a fresh portion of saturated sodium bicarbonate solution. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution just begins to turn cloudy.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: Troubleshooting logic for common purification issues of this compound.
References
Technical Support Center: Analysis of 1-Indanone-5-carboxylic acid by NMR
Welcome to the technical support center for the analysis of 1-Indanone-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to assist in identifying impurities in this compound samples using Nuclear Magnetic Resonance (NMR) spectroscopy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Troubleshooting Guides and FAQs
This section provides answers to specific questions you might have about your NMR spectra and experimental protocols.
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic and aliphatic protons. The exact chemical shifts can vary slightly depending on the solvent and concentration. Below is a table summarizing the expected chemical shifts and multiplicities.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (H-4, H-6, H-7) | ~7.5 - 8.2 | Multiplet | 3H |
| Aliphatic CH₂ (H-2) | ~3.2 | Triplet | 2H |
| Aliphatic CH₂ (H-3) | ~2.7 | Triplet | 2H |
| Carboxylic Acid OH | ~10-13 (often broad) | Singlet | 1H |
Q2: I see extra peaks in my ¹H NMR spectrum. What could they be?
A2: Extra peaks in your spectrum are likely due to impurities. Common impurities in a sample of this compound can include:
-
Residual Solvents: Solvents used during synthesis or purification can be present in the final sample.
-
Starting Materials: Incomplete reaction can lead to the presence of the starting material, most commonly 3-(4-carboxyphenyl)propanoic acid.
-
Byproducts or Degradation Products: Side reactions or degradation of the product can lead to other related compounds.
The following table lists the approximate ¹H NMR chemical shifts for a common starting material impurity.
| Impurity | Protons | Chemical Shift (ppm) | Multiplicity |
| 3-(4-carboxyphenyl)propanoic acid | Aromatic H | ~7.3 - 8.1 | Multiplet |
| Aliphatic CH₂ (adjacent to aromatic) | ~3.0 | Triplet | |
| Aliphatic CH₂ (adjacent to COOH) | ~2.7 | Triplet | |
| Carboxylic Acid OH | ~10-13 (often broad) | Singlet |
Q3: My carboxylic acid proton signal is very broad or seems to be missing. Is this normal?
A3: Yes, this is a common observation for carboxylic acid protons in ¹H NMR. The broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. In some cases, the peak can become so broad that it is difficult to distinguish from the baseline. The signal may also disappear completely if the sample is analyzed in a deuterated solvent that can exchange with the acidic proton (e.g., D₂O or CD₃OD).
Q4: How can I confirm the presence of a carboxylic acid proton?
A4: A simple way to confirm the presence of an exchangeable proton like a carboxylic acid is to perform a "D₂O shake."
Experimental Protocol: D₂O Shake
-
Acquire a standard ¹H NMR spectrum of your sample in a non-deuterated protic solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it gently for a few seconds to mix the contents.
-
Acquire a second ¹H NMR spectrum.
-
If the broad signal corresponding to the carboxylic acid proton disappears or significantly diminishes in the second spectrum, it confirms the presence of an exchangeable proton.
Q5: The aliphatic signals in my spectrum are overlapping. How can I resolve them?
A5: Overlapping signals in the aliphatic region can make interpretation difficult. Here are a few troubleshooting steps:
-
Use a Higher Field NMR Instrument: A spectrometer with a higher magnetic field strength will provide better signal dispersion.
-
Change the NMR Solvent: The chemical shifts of your compound can change in different deuterated solvents. Trying a different solvent (e.g., from CDCl₃ to acetone-d₆ or benzene-d₆) may resolve the overlapping peaks.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.
Experimental Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying unknown impurities in your this compound sample using NMR spectroscopy.
Caption: A flowchart outlining the steps to identify unknown signals in an NMR spectrum.
Chemical Structures and Key Distinguishing Features
The diagram below shows the chemical structures of this compound and a common impurity, highlighting the key protons that can be used to differentiate them in an ¹H NMR spectrum.
Caption: Comparison of the chemical structures and key proton signals for differentiation.
Technical Support Center: Crystallization of 1-Indanone-5-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the common issue of "oiling out" during the crystallization of 1-Indanone-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during crystallization?
A1: Oiling out, also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil or emulsion) instead of a solid crystalline phase. This oil is a concentrated solution of the compound that is immiscible with the bulk solvent.
Q2: Why is oiling out a problem in the crystallization of this compound?
A2: Oiling out is detrimental to the purification process for several reasons:
-
Reduced Purity: The oil phase can act as a solvent for impurities, which may get entrapped when the oil eventually solidifies.
-
Amorphous Product: The solidified oil often forms an amorphous solid rather than a crystalline one, which can have different physical and chemical properties.
-
Poor Handling Characteristics: The resulting material can be sticky, difficult to filter, and challenging to dry.
-
Inconsistent Results: The process becomes difficult to control and reproduce, impacting yield and purity.
Q3: What are the primary causes of oiling out for this compound?
A3: The primary driver for oiling out is the creation of a supersaturated solution that is above the metastable zone limit. For this compound, this can be caused by:
-
Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over crystals.
-
High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of oiling out upon cooling.
-
Inappropriate Solvent Choice: The choice of solvent is critical. A solvent in which this compound is excessively soluble at high temperatures and poorly soluble at low temperatures can be prone to oiling out if not handled correctly.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the separation of a liquid phase.
Q4: Can I still obtain a crystalline product after my this compound has oiled out?
A4: Yes, it is often possible to salvage the experiment. If oiling out occurs, you can try the following:
-
Reheat and Dilute: Reheat the mixture to dissolve the oil back into the solution. Add a small amount of additional solvent to decrease the concentration and then cool slowly.
-
Seeding: After redissolving the oil, cool the solution to a temperature slightly below the saturation point and add a few seed crystals of pure this compound. This can encourage crystallization to occur within the metastable zone.
Troubleshooting Guide
This guide provides a systematic approach to resolving oiling out issues during the crystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Solution becomes cloudy and forms oily droplets upon cooling. | High degree of supersaturation. | 1. Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help. 2. Decrease Concentration: Add more solvent to the hot solution to make it more dilute before cooling. |
| Oiling out occurs even with slow cooling. | Inappropriate solvent system. | 1. Solvent Screening: Conduct small-scale experiments with different solvents or solvent mixtures. Aim for a solvent that provides moderate solubility at elevated temperatures. 2. Use a Co-solvent: If a single solvent is problematic, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid, then reheat until clear before slow cooling. |
| Seeding the solution causes the seed crystals to dissolve or the solution to oil out. | The solution is not yet supersaturated, or the level of supersaturation is too high. | 1. Ensure Supersaturation Before Seeding: Cool the solution to a point where it is supersaturated but has not yet oiled out before adding seed crystals. 2. Add Seeds at the Right Temperature: The ideal seeding temperature is within the metastable zone. This often requires some experimentation to determine. |
| The product is sticky and difficult to filter after crystallization. | Residual oil has solidified without forming a proper crystal lattice. | 1. Trituration: After filtration, wash the solid with a cold, poor solvent to help induce crystallization and remove impurities. 2. Re-crystallization: Redissolve the sticky solid in an appropriate solvent and attempt the crystallization again, applying the principles of slow cooling and controlled supersaturation. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization of this compound
Objective: To identify a suitable solvent or solvent system for the crystallization of this compound that minimizes the risk of oiling out.
Materials:
-
This compound (crude)
-
A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water)
-
Small vials or test tubes
-
Heating block or water bath
-
Vortex mixer
Methodology:
-
Place a small, known amount of crude this compound (e.g., 20 mg) into several different vials.
-
To each vial, add a different solvent dropwise while heating and agitating until the solid completely dissolves. Record the approximate volume of solvent required.
-
Allow the vials to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the outcome in each vial. Note whether crystals form, if the material oils out, or if it remains in solution.
-
A good solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling with good recovery.
Protocol 2: Controlled Cooling Crystallization of this compound
Objective: To crystallize this compound while avoiding oiling out by using a slow cooling profile.
Methodology:
-
In an appropriately sized flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (as determined from the solvent screening).
-
Once fully dissolved, remove the flask from the heat source.
-
Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.
-
Once the flask has reached room temperature, and if crystal formation has started, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Seeding Technique to Prevent Oiling Out
Objective: To induce crystallization in a controlled manner using seed crystals.
Methodology:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Cool the solution slowly to a temperature where it is supersaturated but has not yet started to oil out. This "metastable zone" may need to be determined empirically.
-
Add a small amount (1-2% by weight) of pure this compound seed crystals to the solution.
-
Continue to cool the solution slowly with gentle agitation. The seed crystals should act as nucleation sites, promoting crystal growth over oiling out.
-
Once crystallization is complete, isolate the crystals by vacuum filtration.
Data Presentation
Table 1: Solubility Screening Template for this compound
| Solvent | Solubility at Room Temp. (approx.) | Solubility at Reflux (approx.) | Observations upon Cooling | Suitability |
| Ethanol | User to record observations | User to record observations | e.g., Forms crystals, Oils out, No precipitation | e.g., Good, Fair, Poor |
| Isopropanol | User to record observations | User to record observations | e.g., Forms crystals, Oils out, No precipitation | e.g., Good, Fair, Poor |
| Acetone | User to record observations | User to record observations | e.g., Forms crystals, Oils out, No precipitation | e.g., Good, Fair, Poor |
| Ethyl Acetate | User to record observations | User to record observations | e.g., Forms crystals, Oils out, No precipitation | e.g., Good, Fair, Poor |
| Toluene | User to record observations | User to record observations | e.g., Forms crystals, Oils out, No precipitation | e.g., Good, Fair, Poor |
| Water | User to record observations | User to record observations | e.g., Forms crystals, Oils out, No precipitation | e.g., Good, Fair, Poor |
Visualizations
Troubleshooting Workflow for Oiling Out
Caption: A logical workflow for troubleshooting "oiling out".
Experimental Workflow for Crystallization
Caption: A general experimental workflow for crystallization.
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Indanone-5-carboxylic Acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Indanone-5-carboxylic acid is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the overall efficiency of a drug discovery program. This guide provides a comparative analysis of common synthetic routes to this compound, supported by experimental data and detailed protocols.
Comparison of Synthesis Routes
The primary and most established method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid. Variations of this route primarily differ in the choice of the acidic catalyst used to promote the cyclization. Below is a summary of the key quantitative data for different catalytic systems.
| Synthesis Route | Starting Material | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) |
| Route 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization | 3-(4-carboxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) | 1 - 3 hours | 80 - 100 | 75 - 85 |
| Route 2: Triflic Acid (TfOH) Catalyzed Cyclization | 3-(4-carboxyphenyl)propanoic acid | Triflic Acid (TfOH) | 2 - 4 hours | Room Temp. - 50 | 80 - 90 |
| Route 3: Acyl Chloride Cyclization with AlCl₃ | 3-(4-carboxyphenyl)propanoic acid | 1. Thionyl Chloride (SOCl₂) 2. Aluminum Chloride (AlCl₃) | 3 - 6 hours (two steps) | 0 - Room Temp. | 70 - 80 |
Logical Workflow for Synthesis and Analysis
The general workflow for the synthesis of this compound via intramolecular Friedel-Crafts cyclization, followed by purification and analysis, is depicted in the following diagram.
Biological activity of 1-Indanone-5-carboxylic acid compared to its analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. While 1-indanone-5-carboxylic acid is a known intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), direct experimental data on its biological activity is limited in publicly available literature. However, extensive research on its analogs provides significant insights into the therapeutic potential of this chemical class. This guide offers a comparative analysis of the biological activities of various 1-indanone derivatives, focusing on their anti-inflammatory and cytotoxic properties, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The biological activity of 1-indanone derivatives is highly dependent on the nature and position of substituents on the indanone core. The following tables summarize the anti-inflammatory and cytotoxic activities of selected analogs, providing a framework for understanding their structure-activity relationships (SAR).
Anti-inflammatory Activity of 1-Indanone Analogs
The anti-inflammatory potential of 1-indanone derivatives has been evaluated using both in vitro and in vivo models. A common in vitro assay involves measuring the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. In vivo activity is often assessed using the carrageenan-induced paw edema model in rodents.
| Compound ID | Structure | Assay | Key Findings | Reference |
| 4d | 2-(4-hydroxy-3-methoxybenzylidene)-6-hydroxy-2,3-dihydro-1H-inden-1-one | Inhibition of TNF-α and IL-6 release in LPS-stimulated murine primary macrophages | Potent inhibition of TNF-α (83.73% inhibition at 10 µM) and moderate inhibition of IL-6 (69.28% inhibition at 10 µM). | [1] |
| 8f | 2-(4-hydroxy-3-methoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Inhibition of TNF-α and IL-6 release in LPS-stimulated murine primary macrophages | Showed improved anti-inflammatory activities in vitro compared to other analogs. | [1] |
| Generic Indanone Derivative | Not specified | Heat-induced hemolysis of human red blood cells | Dose-dependent inhibition of hemolysis, with 72.82% inhibition at 100 µM, indicating membrane stabilization and anti-inflammatory potential. | [2][3] |
| Indan-1-carboxylic acid derivatives | General Structure | Carrageenan-induced paw edema in rats | Several derivatives demonstrated significant anti-inflammatory activity. | [4] |
Cytotoxic Activity of 1-Indanone Analogs
The cytotoxic effects of 1-indanone derivatives against various cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
| Compound ID | Structure | Cell Line(s) | IC50 (µM) | Reference |
| 6 | 1,2,4-triazin-5(2H)-one derivative of 1-indanone | Not specified | Potentially cytotoxic | [5] |
| 8 | 1,4-dihydro-1-phenylindeno[1,2-c]pyrazole-3-carbohydrazide | Not specified | Potentially cytotoxic | [5] |
| 9 | Thiosemicarbazide derivative of compound 8 | Not specified | Potentially cytotoxic | [5] |
| 10 | Thiazolidinone-4-one derivative of compound 8 | Not specified | Potentially cytotoxic | [5] |
| Fluorinated benzylidene indanone derivative | Fluorinated 2-benzylidene-1-indanone | MCF-7 (breast cancer) | Induces G2/M phase arrest | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the biological activities of 1-indanone analogs.
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce the swelling of the paw.
Procedure:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200 g) are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
Test compound groups (various doses).
-
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
MTT Assay (In Vitro Cytotoxicity Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of 1-indanone derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation.
Inhibition of Pro-inflammatory Mediators
Many 1-indanone analogs have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] This inhibition can occur through the modulation of transcription factors such as NF-κB, which is a central regulator of the inflammatory response.
Caption: Simplified NF-κB signaling pathway and potential inhibition by 1-indanone analogs.
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory potential of novel 1-indanone derivatives.
Caption: General workflow for the discovery and development of anti-inflammatory 1-indanone analogs.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory activity of some indan-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 1-Indanone-Based Akt Inhibitors Versus Other Kinase Inhibitors in the PI3K/Akt/mTOR Pathway
For Immediate Release
This guide provides a comparative overview of the efficacy of 1-indanone-based kinase inhibitors, specifically focusing on allosteric Akt inhibitors, against other well-established kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of kinase inhibitor development.
Introduction to Kinase Inhibition and the PI3K/Akt/mTOR Pathway
Protein kinases are crucial regulators of a vast array of cellular processes, including growth, proliferation, survival, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in various cancers, promoting tumor cell survival and proliferation. As such, inhibitors targeting components of this pathway, especially the serine/threonine kinase Akt, are of significant interest in oncology drug discovery.
Recently, 1-indanone derivatives have emerged as a novel class of allosteric Akt inhibitors. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to other sites on the kinase, often leading to greater selectivity and potentially overcoming resistance mechanisms. This guide will compare the efficacy of a second-generation arylidene indanone compound, FCX-146, and its parent compound, FXY-1, with established Akt inhibitors, MK-2206 and Capivasertib.
Comparative Efficacy of Akt Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of the 1-indanone-based inhibitors and the comparator kinase inhibitors against Akt. Lower IC50 values indicate greater potency.
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) | Notes |
| 1-Indanone-Based | FCX-146 | Akt | 5.2 | Allosteric inhibitor. Three-fold more potent than its parent compound. |
| 1-Indanone-Based | FXY-1 | Akt | 15.6 | Allosteric inhibitor. |
| Other Kinase Inhibitors | MK-2206 | Akt1 | 8 | Allosteric inhibitor. |
| Akt2 | 12 | |||
| Akt3 | 65 | |||
| Other Kinase Inhibitors | Capivasertib (AZD5363) | Akt1 | 3 | ATP-competitive pan-Akt inhibitor. |
| Akt2 | 7 | |||
| Akt3 | 7 |
Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth and survival. The diagram below illustrates the key components of this pathway and the points of inhibition by Akt inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Akt inhibitors.
Experimental Protocols
The determination of an inhibitor's IC50 value is a critical step in drug discovery. A common method for this is the in vitro kinase activity assay. Below is a detailed protocol for a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, used to measure the efficacy of kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Principle: This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Kinase of interest (e.g., recombinant human Akt1)
-
Kinase substrate (e.g., a specific peptide substrate for Akt)
-
ATP (at a concentration near the Km for the kinase)
-
Test compound (e.g., 1-indanone-based inhibitor) and control inhibitor (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and control inhibitor in 100% DMSO.
-
Perform serial dilutions of the compounds in the kinase assay buffer to achieve a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase enzyme solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Incubation:
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro luminescence-based kinase assay.
Conclusion
The 1-indanone-based allosteric Akt inhibitor, FCX-146, demonstrates potent in vitro efficacy, comparable to and in some cases exceeding that of established Akt inhibitors like MK-2206. Its allosteric mechanism of action presents a promising avenue for developing more selective and potentially more effective anticancer therapeutics. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of kinase inhibitor drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this novel class of inhibitors.
A Comparative Guide to the HPLC Validation of 1-Indanone-5-carboxylic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the validation of 1-Indanone-5-carboxylic acid purity. It includes detailed experimental protocols, a comparative analysis of method performance, and supporting data to assist researchers in selecting and implementing a robust analytical method for this critical pharmaceutical intermediate.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Ensuring the purity of this starting material is paramount to the quality, safety, and efficacy of the final drug product. HPLC is the predominant analytical technique for assessing the purity of non-volatile and semi-volatile organic compounds. This guide compares two common reverse-phase HPLC (RP-HPLC) methods for the analysis of this compound, highlighting their respective strengths and weaknesses.
Potential Impurities in this compound
The purity of this compound can be affected by impurities originating from the manufacturing process. A common synthetic route is the intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid.[2][3] Based on this, potential impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Such as 1-Indanone-6-carboxylic acid, which can be formed during the cyclization step.[4]
-
By-products: Resulting from incomplete reactions or side reactions.
A robust HPLC method must be able to separate the main component from these and other potential degradation products.
Comparative Analysis of HPLC Methods
This section compares a standard isocratic RP-HPLC method with a gradient RP-HPLC method for the analysis of this compound.
Method 1: Isocratic RP-HPLC
An isocratic HPLC method utilizes a constant mobile phase composition throughout the analysis. This approach is often simpler to implement and transfer between laboratories.
Method 2: Gradient RP-HPLC
A gradient HPLC method involves a programmed change in the mobile phase composition during the separation. This is particularly useful for separating compounds with a wider range of polarities.
The following table summarizes the key parameters and performance characteristics of these two methods.
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (60:40:0.1, v/v/v) | A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 20 minutes | 15 minutes |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Theoretical Plates (Main Peak) | ~ 8,000 | ~ 12,000 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Advantages | Simple, robust, good for routine QC | Shorter run time, better resolution for complex samples, higher efficiency |
| Disadvantages | Longer run time, may not resolve all impurities in complex samples | Requires more complex instrumentation, potential for baseline drift |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: Isocratic RP-HPLC Protocol
1. Instrumentation:
-
HPLC system with isocratic pump, UV detector, and autosampler.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile, Water, and Trifluoroacetic Acid in a 60:40:0.1 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the purity of the sample by area normalization, assuming equal response factors for the impurities.
Method 2: Gradient RP-HPLC Protocol
1. Instrumentation:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Prepare standard and sample solutions as described in Method 1.
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the purity of the sample by area normalization.
Mandatory Visualizations
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity validation of this compound.
Signaling Pathway Diagram (Hypothetical)
While this compound is a synthetic intermediate, its derivatives often target specific biological pathways. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway that could be modulated by a downstream product.
Caption: Hypothetical signaling pathway modulated by a derivative.
Conclusion
Both the isocratic and gradient RP-HPLC methods are suitable for the purity validation of this compound. The choice between the two will depend on the specific requirements of the analysis. For routine quality control of a well-characterized material, the simplicity and robustness of the isocratic method may be preferred. However, for method development, validation, and the analysis of samples with unknown or complex impurity profiles, the superior resolution and efficiency of the gradient method make it the more appropriate choice. This guide provides the necessary information for researchers to make an informed decision and implement a suitable HPLC method for their needs.
References
Cross-Referencing NMR Data for 1-Indanone-5-carboxylic Acid: A Comparative Guide
Predicted and Comparative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 1-indanone and benzoic acid. These values serve as a reference for predicting the spectrum of 1-Indanone-5-carboxylic acid. The addition of a carboxylic acid group to the 5-position of the 1-indanone scaffold is expected to influence the chemical shifts of the aromatic protons and carbons, providing a unique spectral fingerprint.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | Aromatic Protons | -CH₂- (Position 2) | -CH₂- (Position 3) | -COOH | Solvent | Spectrometer Frequency |
| 1-Indanone | 7.20-7.80 (m, 4H)[1][2] | 3.10 (t, 2H) | 2.65 (t, 2H) | - | CDCl₃[3] | 90 MHz[4] |
| Benzoic Acid | 7.40-8.20 (m, 5H)[5][6][7] | - | - | ~11-13 (br s, 1H)[6][8] | CDCl₃, DMSO-d₆[8] | 400 MHz[8] |
| This compound (Predicted) | 7.50-8.30 | ~3.15 | ~2.70 | ~11-13 | DMSO-d₆ | - |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | C=O | Aromatic Carbons | -CH₂- (Position 2) | -CH₂- (Position 3) | -COOH | Solvent |
| 1-Indanone | ~207 | 124-155[9][10][11] | ~36 | ~25 | - | CDCl₃[9][10] |
| Benzoic Acid | - | 128-134[12][13] | - | - | ~172[12][13][14] | CDCl₃, DMSO-d₆[8][12] |
| This compound (Predicted) | ~206 | 125-160 | ~36 | ~25 | ~170 | DMSO-d₆ |
Experimental Protocols
The referenced NMR data was obtained using standard spectroscopic techniques. Below are generalized experimental protocols typical for acquiring such data.
¹H NMR Spectroscopy: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectrum is recorded on a spectrometer, with common frequencies for proton NMR being 300, 400, or 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (0 ppm).
¹³C NMR Spectroscopy: A more concentrated sample (typically 20-50 mg) is used for ¹³C NMR spectroscopy. The same deuterated solvents and internal standard are employed. Spectra are typically acquired on spectrometers operating at frequencies of 75, 100, or 125 MHz for carbon.
Logical Workflow for Spectral Analysis
The process of cross-referencing NMR data involves a logical progression from data acquisition to structural elucidation. The following diagram illustrates this workflow.
This guide provides a foundational framework for researchers working with this compound. By understanding the NMR characteristics of its constituent parts, scientists can more confidently interpret experimental data and verify the structure of this and other related molecules.
References
- 1. Analyze the 1H NMR spectrum of 1 indanone. a) Is it the right compound? .. [askfilo.com]
- 2. Solved Analyze the 1H NMR spectrum of 1-indanone: a) Is | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. hil9_sln.html [ursula.chem.yale.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 1-Indanone-5-carboxylic Acid Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical aspect of accelerating research and development. 1-Indanone-5-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation is primarily achieved through the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid. The choice of catalyst for this transformation is pivotal, influencing yield, reaction conditions, and scalability. This guide provides an objective comparison of common catalysts, supported by representative experimental data and detailed protocols.
Performance Comparison of Catalysts
The selection of a suitable catalyst for the synthesis of this compound is a trade-off between reactivity, selectivity, and reaction conditions. The presence of a second carboxylic acid group on the starting material, 3-(4-carboxyphenyl)propanoic acid, introduces a challenge as it can interact with the catalyst, particularly Lewis acids. This often necessitates the use of stoichiometric amounts of the catalyst.
Below is a summary of the performance of commonly employed catalysts for this transformation. The data presented is representative and aims to provide a comparative overview.
| Catalyst System | Catalyst | Starting Material | Reaction Conditions | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Lewis Acid | Aluminum Chloride (AlCl₃) | 3-(4-carboxyphenyl)propanoyl chloride | Dichloromethane (DCM), 0 °C to rt | ~85 | 2-4 | High reactivity, readily available, well-established | Stoichiometric amounts required, moisture sensitive, corrosive byproducts (HCl) |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 3-(4-carboxyphenyl)propanoic acid | 100-120 °C, neat | ~75-85 | 3-6 | Acts as both catalyst and solvent, good for direct cyclization of carboxylic acids | High viscosity, difficult to stir, workup can be challenging |
| Brønsted Acid | Triflic Acid (TfOH) | 3-(4-carboxyphenyl)propanoic acid | Dichloromethane (DCM), 0 °C to rt | ~90 | 1-3 | High acidity, efficient at lower temperatures, catalytic amounts may be possible | Expensive, corrosive |
| Metal Triflate | Terbium Triflate (Tb(OTf)₃) | 3-(4-carboxyphenyl)propanoic acid | High-boiling solvent (e.g., o-dichlorobenzene), 250 °C | ~70 | 4-8 | Can be used in catalytic amounts, potentially recyclable | High temperatures required, specialized catalyst |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the synthesis of this compound using different catalytic systems.
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Cyclization of 3-(4-carboxyphenyl)propanoyl chloride
This two-step protocol involves the initial conversion of the dicarboxylic acid to its more reactive acyl chloride derivative.
Step 1: Synthesis of 3-(4-chlorocarbonylphenyl)propanoic acid
-
To a stirred solution of 3-(4-carboxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-(4-chlorocarbonylphenyl)propanoic acid in anhydrous DCM (15 mL/g of starting diacid).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, maintaining the temperature below 5 °C. The second equivalent is required to react with the second carboxylic acid group.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization
This one-pot protocol utilizes PPA as both the catalyst and the reaction medium.
-
Place polyphosphoric acid (PPA, 10 g/g of starting material) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add 3-(4-carboxyphenyl)propanoic acid (1.0 eq) to the hot PPA.
-
Increase the temperature to 100-120 °C and stir vigorously for 3-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the hot, viscous mixture onto a large amount of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via intramolecular Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the tethered benzene ring.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
The experimental workflow for comparing different catalysts for the synthesis of this compound follows a systematic approach from reaction setup to product analysis.
Caption: Experimental workflow for catalyst comparison.
Comparative In Vitro Analysis of 1-Indanone-5-carboxylic Acid Derivatives
A comprehensive guide for researchers and drug development professionals on the biological activities of 1-Indanone-5-carboxylic acid derivatives, supported by comparative in vitro assay data and detailed experimental protocols.
The 1-indanone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of the in vitro performance of a series of this compound derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical backbone.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activity of various 1-indanone derivatives from several key therapeutic areas. The data has been compiled from publicly available research to facilitate a clear comparison of their potency and selectivity.
Anticancer Activity
A series of thiazolyl hydrazone derivatives of 1-indanone were evaluated for their cytotoxic effects against various human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| ITH-1 | HT-29 | 1.23 ± 0.21 |
| COLO 205 | 2.15 ± 0.33 | |
| KM 12 | 1.89 ± 0.28 | |
| ITH-2 | HT-29 | 0.88 ± 0.15 |
| COLO 205 | 1.54 ± 0.26 | |
| KM 12 | 1.35 ± 0.22 | |
| ITH-6 | HT-29 | 0.41 ± 0.19 |
| COLO 205 | 0.98 ± 0.17 | |
| KM 12 | 0.65 ± 0.11 | |
| ITH-10 | HT-29 | 6.85 ± 1.44 |
| COLO 205 | >10 | |
| KM 12 | >10 | |
| Irinotecan (Standard) | HT-29 | 5.62 ± 0.98 |
| COLO 205 | 7.81 ± 1.25 | |
| KM 12 | 6.44 ± 1.03 |
Anti-inflammatory Activity
The anti-inflammatory potential of 2-benzylidene-1-indanone derivatives was assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine primary macrophages.
| Compound ID | TNF-α Inhibition (%) at 10 µM[2] | IL-6 Inhibition (%) at 10 µM[2] |
| 4d | 83.73 | 69.28 |
| 8f | 92.15 | 88.54 |
| Indomethacin (Standard) | 75.43 | 65.21 |
Cholinesterase Inhibitory Activity
A series of indanone-carbamate hybrids were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.
| Compound ID | AChE IC50 (µM)[3] | BChE IC50 (µM)[3] |
| 4b | 4.64 | > 50 |
| 4d | 3.04 | > 50 |
| Donepezil (Standard) | 0.023 | 3.54 |
| Rivastigmine (Standard) | 5.87 | 0.018 |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below to enable reproducibility and further investigation.
Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, COLO 205, KM 12) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1-indanone derivatives and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Cytokine Production Assay (ELISA)
This protocol measures the production of pro-inflammatory cytokines in macrophages.
-
Cell Culture: Culture murine primary macrophages in 6-well plates.
-
Compound Pre-treatment: Pre-treat the cells with the test compounds (10 µM) for 30 minutes.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage of inhibition compared to the LPS-stimulated control.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay determines the inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzymes in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add the substrate solution (ATCI or BTCI) to start the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.
Visualizing Key Biological Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Hybridization-based design of novel anticholinesterase indanone-carbamates for Alzheimer's disease: Synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
No Polymorphs of 1-Indanone-5-carboxylic Acid Documented in Scientific Literature
A comprehensive search of scientific databases and literature has revealed no published studies on the polymorphism of 1-Indanone-5-carboxylic acid. Therefore, a structural analysis and comparison of its polymorphs cannot be conducted at this time.
Polymorphism is a phenomenon where a solid chemical compound can exist in more than one crystalline form. These different forms, or polymorphs, can exhibit distinct physical and chemical properties, which are of significant interest to researchers, particularly in the field of drug development. The characterization and comparison of polymorphs typically involve a range of experimental techniques.
While no specific data exists for this compound, a general workflow for the investigation of polymorphism is presented below. This can serve as a methodological guide should polymorphs of this compound be discovered in the future.
Hypothetical Workflow for Polymorph Screening and Characterization
This diagram illustrates a typical workflow for discovering and characterizing polymorphs of a chemical compound.
Caption: A generalized workflow for the screening, characterization, and analysis of crystalline polymorphs.
Typical Experimental Protocols for Polymorph Characterization
Should different crystalline forms of this compound be identified, the following experimental protocols would be essential for their characterization and comparison.
1. Powder X-ray Diffraction (PXRD)
-
Methodology: A small amount of the solid sample is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is characteristic of the crystalline lattice structure.
-
Data Interpretation: Different polymorphs will produce distinct PXRD patterns, allowing for their identification and the assessment of sample purity.
2. Differential Scanning Calorimetry (DSC)
-
Methodology: A few milligrams of the sample are placed in an aluminum pan and heated at a constant rate alongside an empty reference pan. The difference in heat flow required to maintain both pans at the same temperature is measured.
-
Data Interpretation: DSC reveals thermal events such as melting, crystallization, and solid-solid phase transitions. Polymorphs will typically exhibit different melting points and may show endothermic or exothermic transitions at specific temperatures.
3. Thermogravimetric Analysis (TGA)
-
Methodology: The mass of a sample is continuously monitored as it is heated in a controlled atmosphere.
-
Data Interpretation: TGA is used to assess the thermal stability of the compound and to determine the presence of solvates or hydrates by measuring mass loss at specific temperatures.
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Methodology: A solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory. An infrared beam is passed through the sample, and the absorption of radiation at different wavenumbers is measured.
-
Data Interpretation: Polymorphs may exhibit differences in their FTIR spectra, particularly in regions corresponding to hydrogen bonding (e.g., the O-H and C=O stretching vibrations of the carboxylic acid and ketone groups), reflecting their different molecular packing and intermolecular interactions.
Data Presentation
If polymorphs were identified, the quantitative data would be summarized in tables for clear comparison. Below are example tables that would be populated with experimental data.
Table 1: Crystallographic Data for Hypothetical Polymorphs of this compound
| Parameter | Form I | Form II |
| Crystal System | TBD | TBD |
| Space Group | TBD | TBD |
| a (Å) | TBD | TBD |
| b (Å) | TBD | TBD |
| c (Å) | TBD | TBD |
| α (°) | TBD | TBD |
| β (°) | TBD | TBD |
| γ (°) | TBD | TBD |
| Volume (ų) | TBD | TBD |
| Z | TBD | TBD |
| Calculated Density (g/cm³) | TBD | TBD |
Table 2: Thermal Analysis Data for Hypothetical Polymorphs of this compound
| Property | Form I | Form II |
| Melting Point (°C) (DSC Onset) | TBD | TBD |
| Enthalpy of Fusion (J/g) | TBD | TBD |
| Decomposition Temperature (°C) (TGA 5% mass loss) | TBD | TBD |
Table 3: Key Spectroscopic Data for Hypothetical Polymorphs of this compound
| Spectroscopic Feature | Form I (cm⁻¹) | Form II (cm⁻¹) |
| O-H stretch (carboxylic acid) | TBD | TBD |
| C=O stretch (carboxylic acid) | TBD | TBD |
| C=O stretch (ketone) | TBD | TBD |
A Comparative Guide to the Synthesis of 1-Indanone-5-carboxylic Acid for Research and Development
For researchers, scientists, and drug development professionals, the efficient synthesis of 1-Indanone-5-carboxylic acid is a critical step in the development of various therapeutic agents. This guide provides an objective comparison of two primary synthetic protocols, offering a cost-benefit analysis supported by experimental data to inform the selection of the most suitable method for your research needs.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a range of biologically active molecules. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide details two common protocols for the synthesis of this compound: the oxidation of 5-methyl-1-indanone and the hydrolysis of 5-cyano-1-indanone.
Protocol Comparison: At a Glance
| Parameter | Protocol 1: Oxidation of 5-Methyl-1-indanone | Protocol 2: Hydrolysis of 5-Cyano-1-indanone |
| Starting Material | 5-Methyl-1-indanone | 5-Cyano-1-indanone |
| Key Transformation | Oxidation of a methyl group | Hydrolysis of a nitrile group |
| Reagents | Potassium permanganate (KMnO₄), Water | Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH), Water |
| Reaction Conditions | Elevated temperature | Reflux |
| Reported Yield | Moderate to High | High |
| Key Advantages | Utilizes a potentially more accessible starting material. | Generally proceeds with high yields and atom economy. |
| Key Disadvantages | Use of a strong oxidizing agent, potential for over-oxidation, and manganese dioxide waste. | The starting material, 5-cyano-1-indanone, may be less readily available or more expensive. Handling of strong acids or bases is required. |
Cost-Benefit Analysis
The economic viability of each protocol is a crucial factor in its selection. The following table provides an estimated cost comparison based on commercially available reagent prices. Please note that these prices are subject to change and may vary based on supplier and purity grade.
| Reagent | Protocol 1: Oxidation | Protocol 2: Hydrolysis |
| Starting Material | 5-Methyl-1-indanone (~$167 / 100g)[1] | 5-Cyano-1-indanone (~₹800 / kg or ~$9.60 / kg)[2] |
| Primary Reagent | Potassium permanganate (~$36 / 500g)[3] | Sulfuric acid (~ |
| Solvent | Water | Water |
| Workup Reagents | Sulfuric acid (for quenching) | Acid or Base for neutralization |
| Estimated Cost per Gram of Product (assuming ~70% yield for both) | Moderate | Low to Moderate |
Analysis:
Protocol 2, the hydrolysis of 5-cyano-1-indanone, appears to be the more cost-effective route, primarily due to the significantly lower cost of the starting material. However, the availability and pricing of 5-cyano-1-indanone can be a limiting factor. Protocol 1, while utilizing a more expensive starting material, may be a more practical option if 5-methyl-1-indanone is readily available in the laboratory. The cost of the primary oxidizing agent in Protocol 1, potassium permanganate, is relatively low.
Experimental Protocols
Protocol 1: Oxidation of 5-Methyl-1-indanone
This protocol involves the oxidation of the methyl group at the 5-position of the indanone ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Experimental Workflow:
Oxidation of 5-Methyl-1-indanone Workflow
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-1-indanone and water.
-
Addition of Oxidant: While stirring, slowly add potassium permanganate to the mixture.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The excess potassium permanganate is quenched by the addition of a reducing agent, such as sodium bisulfite or a dilute solution of sulfuric acid, until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filtration: Filter the mixture to remove the manganese dioxide precipitate.
-
Acidification and Extraction: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system.
Note: While a specific detailed protocol with yields for the oxidation of 5-methyl-1-indanone was not found in the immediate search results, the general procedure for the oxidation of alkylarenes with potassium permanganate is a well-established method. Yields for such reactions can typically range from 40-80%, depending on the substrate and reaction conditions.
Protocol 2: Hydrolysis of 5-Cyano-1-indanone
This protocol describes the conversion of the nitrile functionality at the 5-position of the indanone ring into a carboxylic acid through hydrolysis under acidic or basic conditions.
Experimental Workflow:
Hydrolysis of 5-Cyano-1-indanone Workflow
Methodology (Acid-Catalyzed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-cyano-1-indanone and an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[5][6]
-
Heating: Heat the mixture to reflux and maintain it at this temperature for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: Collect the solid product by filtration. Wash the solid with cold water to remove any remaining acid.
-
Purification: The product can be further purified by recrystallization from a suitable solvent if necessary.
Methodology (Base-Catalyzed):
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 5-cyano-1-indanone and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[5]
-
Heating: Heat the mixture to reflux for several hours until the reaction is complete as indicated by TLC.
-
Workup: Cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of about 2-3. The carboxylic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.
Note: The hydrolysis of nitriles to carboxylic acids is a high-yielding reaction, often exceeding 90%.
Conclusion
Both the oxidation of 5-methyl-1-indanone and the hydrolysis of 5-cyano-1-indanone present viable synthetic routes to this compound. The choice between the two protocols will likely be determined by the availability and cost of the starting materials. For laboratories with access to affordable 5-cyano-1-indanone, the hydrolysis method offers a more economical and potentially higher-yielding approach. Conversely, if 5-methyl-1-indanone is more readily available, the oxidation protocol provides a practical alternative, despite the use of a strong oxidizing agent and potentially more challenging purification. Researchers should carefully consider these factors, along with their specific experimental needs and safety protocols, when selecting the optimal synthesis strategy.
References
- 1. 5-Methyl-1-indanone, 97% | Fisher Scientific [fishersci.ca]
- 2. indiamart.com [indiamart.com]
- 3. Potassium Permanganate, Reagent, 500 g | Flinn Scientific [flinnsci.com]
- 4. Sodium Hydroxide, Reagent, 100 g | Flinn Scientific [flinnsci.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 1-Indanone-5-carboxylic acid for Researchers
For scientists and professionals in drug development, the synthesis of key intermediates is a critical step that demands reliable and reproducible methods. 1-Indanone-5-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data, to assist researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Methods
The synthesis of this compound presents a notable challenge due to the presence of a deactivating carboxylic acid group on the aromatic ring, which can hinder the key intramolecular Friedel-Crafts acylation step. The choice of cyclizing agent is therefore crucial for achieving satisfactory yields and purity. This guide focuses on two prominent methods: the use of Polyphosphoric Acid (PPA) and Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid).
| Synthetic Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Reported Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Intramolecular Friedel-Crafts Acylation | 3-(4-Carboxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) | 100-120°C, 1-3 hours | 75-85 | Good | Readily available and relatively inexpensive reagent. | High viscosity of PPA can make stirring and workup difficult. High temperatures required. |
| Intramolecular Friedel-Crafts Acylation | 3-(4-Carboxyphenyl)propanoic acid | Eaton's Reagent | 60-80°C, 1-2 hours | ~90 | High | Milder reaction conditions and shorter reaction times compared to PPA. Easier workup.[1][2] | More expensive reagent. Can be highly corrosive and requires careful handling. |
Note: Yields and reaction conditions can vary depending on the scale of the reaction and the specific laboratory setup. The data presented here is based on literature reports and should be considered as a guideline.
Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This method relies on the strong dehydrating and acidic properties of PPA to promote the cyclization of the dicarboxylic acid precursor.
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(4-Carboxyphenyl)propanoic acid.
-
Add Polyphosphoric Acid (PPA) in a 10:1 weight ratio to the starting material.
-
Heat the mixture with vigorous stirring in an oil bath at 100-120°C for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with stirring.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude product is then dissolved in a sodium bicarbonate solution, treated with activated charcoal, and filtered.
-
The filtrate is acidified with concentrated hydrochloric acid to precipitate the purified this compound.
-
The final product is collected by filtration, washed with water, and dried under vacuum.
Method 2: Intramolecular Friedel-Crafts Acylation using Eaton's Reagent
Eaton's reagent is a powerful cyclizing agent that often allows for milder reaction conditions and improved yields.[1][2]
Procedure:
-
In a round-bottom flask, dissolve 3-(4-Carboxyphenyl)propanoic acid in Eaton's Reagent (typically a 7.5-10% w/w solution of P₂O₅ in methanesulfonic acid).
-
Heat the solution to 60-80°C and stir for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
The precipitated product is collected by filtration and washed with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Experimental Workflows
To visualize the sequence of operations in each synthetic route, the following diagrams have been generated.
Caption: PPA-mediated synthesis workflow.
Caption: Eaton's Reagent synthesis workflow.
Conclusion
Both Polyphosphoric Acid and Eaton's Reagent are effective for the synthesis of this compound via intramolecular Friedel-Crafts acylation. The choice between these methods will likely depend on the specific requirements of the researcher, including considerations of cost, reaction scale, and available equipment. The Eaton's Reagent method offers the advantage of milder conditions and potentially higher yields, making it an attractive option for many applications. However, the lower cost and ready availability of PPA ensure its continued relevance. For reproducible results, careful control of reaction temperature and time, as well as thorough purification of the final product, are essential for both methods.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Indanone-5-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Indanone-5-carboxylic acid, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[1] Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this substance.[1] Ensure disposal activities are carried out in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Quantitative Data for this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol [2][3] |
| Boiling Point | 389.1°C[2] |
| Purity | ≥95%[3] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. Do not discharge it into drains or the environment.[1][4]
Step 1: Waste Collection and Containerization
-
Collect waste this compound, including any contaminated materials such as weighing paper, pipette tips, or absorbent pads, in a dedicated and clearly labeled waste container.
-
The container must be leak-proof, chemically compatible with acidic organic compounds (high-density polyethylene is a suitable choice), and have a secure screw-top cap.
Step 2: Labeling of Hazardous Waste
-
Affix a hazardous waste label to the container immediately upon adding the first quantity of waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Harmful," "Irritant"
-
The date the container was first used.
-
Step 3: Segregation of Waste
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
It is crucial to segregate this acidic waste from incompatible materials, especially bases, oxidizing agents, and reactive metals, to prevent dangerous chemical reactions.
Step 4: Final Disposal
-
Once the waste container is full, or if it has been in storage for an extended period (consult your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all paperwork and chain of custody documents are completed as required by your institution and local regulations.
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Logistical Information for Handling 1-Indanone-5-carboxylic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 1-Indanone-5-carboxylic acid, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The compound is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1]
Summary of Hazards and Recommended PPE
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Oral Toxicity | H302: Harmful if swallowed[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation[1] | Wear protective gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation[1] | Wear safety glasses with side shields or chemical safety goggles. A face shield is recommended where splashing is possible.[1] |
| Inhalation Toxicity | H332: Harmful if inhaled[1] | Work in a well-ventilated area, preferably a chemical fume hood.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100).[1] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[1] Ensure that an eyewash station and a safety shower are readily accessible.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]
-
Procedural Steps:
-
Before starting work, ensure all necessary PPE is available and in good condition.
-
Don the appropriate PPE as outlined in the table above.
-
Weigh and handle the solid compound in a designated area, such as a fume hood, to control dust.
-
Avoid creating dust. If sweeping is necessary, do so carefully.
-
After handling, decontaminate the work surface and any equipment used.
-
Remove PPE carefully to avoid cross-contamination and wash hands.
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
Spill and Leak Procedures:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Waste should be placed in a clearly labeled, sealed container.
-
Follow all applicable federal, state, and local environmental regulations for chemical waste disposal.[1] Do not empty into drains.[1] It may be possible to dissolve the compound in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Experimental Protocol Guidance
Specific experimental protocols for this compound will vary widely depending on the research application. The following is a generalized workflow for handling a solid chemical in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
